N,N'-Dimethoxy-N,N'-dimethyloxamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N,N'-dimethoxy-N,N'-dimethyloxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4/c1-7(11-3)5(9)6(10)8(2)12-4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSWGKZLVLVHIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C(=O)N(C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391079 | |
| Record name | N,N'-Dimethoxy-N,N'-dimethyloxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106675-70-1 | |
| Record name | N,N'-Dimethoxy-N,N'-dimethyloxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-Dimethoxy-N,N'-dimethyloxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of N,N'-Dimethoxy-N,N'-dimethyloxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N,N'-Dimethoxy-N,N'-dimethyloxamide, a molecule of interest in organic synthesis and potential applications in medicinal chemistry. This document details experimental protocols for its preparation and outlines the analytical techniques for its characterization.
Synthesis of this compound
The synthesis of this compound is achieved through the reaction of an oxalic acid diester with N,O-dimethylhydroxylamine or its hydrochloride salt in the presence of a base. The general reaction scheme is presented below.
General Reaction
Caption: General reaction for the synthesis of this compound.
Summary of Synthetic Data
The following table summarizes various reaction conditions and the resulting yields for the synthesis of this compound, based on patent literature.[1]
| Oxalic Acid Ester | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Diethyl Oxalate | Sodium Methoxide | Methanol | 3 - 8 | 3 | 88.8 |
| Diethyl Oxalate | Sodium Methoxide | Methanol | -10 to -7 | 3 | 87.9 |
| Dimethyl Oxalate | Sodium Methoxide | Dimethyl Sulfoxide | 5 - 25 | 1.5 | 61.0 |
| Dibutyl Oxalate | Not Specified | Ethanol | Not Specified | Not Specified | 83.1 |
| Diphenyl Oxalate | Not Specified | Ethanol | Not Specified | Not Specified | 57.1 |
| Diethyl Oxalate | Not Specified | Tetrahydrofuran | Not Specified | Not Specified | 83.6 |
| Diethyl Oxalate | Not Specified | Isopropanol | Not Specified | Not Specified | 80.8 |
| Diethyl Oxalate | Not Specified | Acetonitrile | Not Specified | Not Specified | 78.8 |
| Diethyl Oxalate | Not Specified | Dimethylformamide | Not Specified | Not Specified | 77.5 |
| Diethyl Oxalate | Not Specified | Dimethyl Carbonate | Not Specified | Not Specified | 75.7 |
| Diethyl Oxalate | Not Specified | Toluene | Not Specified | Not Specified | 71.0 |
Detailed Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Protocol 1: High-Yield Synthesis in Methanol [1]
-
Reaction Setup: In a flask equipped with a stirrer, thermometer, and addition funnel, combine 12.63 g (84.7 mmol) of 98% diethyl oxalate, 16.72 g (169.4 mmol) of 98.8% N,O-dimethylhydroxylamine hydrochloride, and 10 mL of methanol.
-
Reaction Execution: While maintaining the internal temperature between 3-8 °C, slowly add 65.36 g (338.8 mmol) of a 28% by mass sodium methoxide solution in methanol.
-
Reaction Monitoring: Stir the reaction mixture at 3-8 °C for 3 hours.
-
Work-up: After the reaction is complete, slowly add the reaction mixture to a flask containing 90 mL of 2 mol/L hydrochloric acid, keeping the temperature between 5-15 °C.
-
Analysis: The yield of this compound (13.25 g, 88.8%) can be determined by high-performance liquid chromatography.
Protocol 2: Synthesis in Dimethyl Sulfoxide [1]
-
Reaction Setup: In a flask equipped with a stirrer and thermometer, combine 1.01 g (8.47 mmol) of 99% dimethyl oxalate, 1.68 g (16.94 mmol) of 98.1% N,O-dimethylhydroxylamine hydrochloride, and 5 mL of dimethyl sulfoxide.
-
Reaction Execution: While maintaining the temperature between 5-25 °C, add 1.93 g (33.88 mmol) of 95% sodium methoxide powder in portions.
-
Reaction Monitoring: Stir the reaction mixture at this temperature for 1.5 hours.
-
Work-up: After the reaction, slowly add the mixture to 10 mL of 2 mol/L acetic acid, maintaining a temperature of 5-15 °C.
-
Analysis: The yield of this compound (0.91 g, 61.0%) can be determined by high-performance liquid chromatography.
Characterization of this compound
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 106675-70-1 | [2] |
| Molecular Formula | C₆H₁₂N₂O₄ | [2][3] |
| Molecular Weight | 176.17 g/mol | [2][3] |
| Melting Point | 89-95 °C | [2] |
| Appearance | White crystalline solid | [1] |
Spectroscopic Data (Predicted)
The following is a prediction of the spectroscopic data for this compound based on its chemical structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
A singlet integrating to 6 protons is expected for the two N-methyl (N-CH₃) groups.
-
A singlet integrating to 6 protons is expected for the two O-methyl (O-CH₃) groups.
-
The exact chemical shifts would depend on the solvent used.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
A signal corresponding to the carbonyl carbons (C=O) is expected.
-
A signal for the N-methyl carbons (N-CH₃) is expected.
-
A signal for the O-methyl carbons (O-CH₃) is expected.
-
-
IR (Infrared) Spectroscopy:
-
A strong absorption band characteristic of the C=O stretching vibration of the amide carbonyl groups is expected, likely in the region of 1650-1700 cm⁻¹.
-
C-H stretching vibrations from the methyl groups are expected around 2800-3000 cm⁻¹.
-
C-N and C-O stretching vibrations are also expected.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) would be expected at m/z = 176.0797, corresponding to the molecular formula C₆H₁₂N₂O₄.
-
Fragmentation patterns would likely involve cleavage of the C-C bond between the carbonyls and loss of methoxy or methyl groups.
-
Characterization Workflow
Caption: Logical workflow for the characterization of this compound.
References
An In-depth Technical Guide to the Physical and Chemical Properties of N,N'-Dimethoxy-N,N'-dimethyloxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of N,N'-Dimethoxy-N,N'-dimethyloxamide (CAS No. 106675-70-1). This document collates available data on its synthesis, spectral characteristics, solubility, and reactivity. Due to the limited availability of specific experimental data for this compound, information from closely related analogs and the broader class of N,N'-dialkoxyamides is included to provide a more complete profile. All quantitative data is presented in structured tables, and a detailed experimental protocol for its synthesis is provided. Visual diagrams generated using Graphviz are included to illustrate the synthetic pathway.
Introduction
This compound is an organic compound featuring an oxamide backbone with both N-methoxy and N-methyl substituents. This unique structure, belonging to the class of N,N'-dialkoxy-N,N'-dialkyloxamides, suggests potential utility in various fields of chemical synthesis and material science. The presence of two heteroatoms on each nitrogen atom leads to interesting electronic properties and reactivity, deviating from that of standard amides. This guide aims to consolidate the current knowledge of this compound to support further research and development.
Chemical Structure and Properties
General Information
| Property | Value | Reference |
| Chemical Name | This compound | N/A |
| CAS Number | 106675-70-1 | [1] |
| Molecular Formula | C₆H₁₂N₂O₄ | [1] |
| Molecular Weight | 176.17 g/mol | [1] |
| Appearance | White crystalline solid | N/A |
Physical Properties
| Property | Value | Reference |
| Melting Point | 89.5 - 92.0 °C | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Soluble in organic solvents such as ethyl acetate. Precipitation can be induced with n-heptane. | [1] |
Spectral Data
¹H-NMR Spectroscopy
A proton NMR spectrum for this compound has been reported in the literature.
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 3.24 | singlet | 6H | N-CH₃ |
| 3.74 | singlet | 6H | O-CH₃ |
| Solvent: CDCl₃ |
¹³C-NMR, FT-IR, and Mass Spectrometry
Synthesis
A detailed experimental protocol for the synthesis of this compound has been described. The primary method involves the reaction of a dialkyl oxalate with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.
Experimental Protocol: Synthesis from Diethyl Oxalate
Materials:
-
Diethyl oxalate
-
N,O-dimethylhydroxylamine hydrochloride
-
Sodium methoxide
-
Methanol
-
Ethyl acetate
-
n-Heptane
-
Standard laboratory glassware (round-bottom flask, stirrer, thermometer, dropping funnel)
Procedure:
-
In a flask equipped with a stirring device and a thermometer, charge diethyl oxalate, N,O-dimethylhydroxylamine hydrochloride, and methanol.
-
While maintaining the liquid temperature at 5 to 10°C, gradually add a 28% by weight sodium methoxide-methanol solution dropwise.
-
Allow the mixture to react at the same temperature for 3 hours with continuous stirring.
-
After the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Extract the concentrate with ethyl acetate.
-
The organic layer (ethyl acetate layer) is again concentrated under reduced pressure.
-
Add n-heptane to the residue and stir for 30 minutes while maintaining the liquid temperature at 5 to 10°C to precipitate the product.
-
Collect the precipitated crystals by filtration, wash with cooled n-heptane, and dry under reduced pressure to yield this compound as a white crystalline solid.
Synthetic Pathway Visualization
Caption: Synthetic route to this compound.
Chemical Properties and Reactivity
Amide Resonance and Stability
As a member of the N,N'-dialkoxyamide family, this compound is expected to exhibit diminished amide resonance compared to standard amides. This is due to the presence of two electronegative oxygen atoms on the nitrogen, which alters the hybridization and electronic properties of the amide bond. This reduced resonance can influence the compound's conformational preferences and reactivity.
Thermal Decomposition
Studies on related N,N-dialkoxyamides suggest that their thermal decomposition primarily proceeds through homolysis of the nitrogen-oxygen bond. This process generates alkoxy and alkoxyamidyl free radicals. Therefore, it is anticipated that upon heating, this compound will undergo a similar decomposition pathway.
Reactivity Workflow
References
"N,N'-Dimethoxy-N,N'-dimethyloxamide CAS number and molecular structure"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N,N'-Dimethoxy-N,N'-dimethyloxamide, including its chemical identity, molecular structure, and known synthetic protocols. This document is intended to serve as a foundational resource for professionals in research and development.
Core Compound Identification
This compound is a chemical compound with the CAS Number 106675-70-1.[1] It belongs to the class of oxamides. Structurally, it can be considered a derivative of an oxamide with methoxy and methyl groups attached to both nitrogen atoms. This structure is analogous to Weinreb amides (N-methoxy-N-methylamides), which are widely utilized in organic synthesis for the preparation of ketones from organometallic reagents.[2][3] The dual Weinreb amide-like functionalities within the this compound molecule suggest its potential as a specialized reagent in synthetic chemistry.
Physicochemical Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 106675-70-1 | [1] |
| Molecular Formula | C₆H₁₂N₂O₄ | [1] |
| Molecular Weight | 176.17 g/mol | [1] |
| Melting Point | 89-95 °C | |
| SMILES String | CON(C)C(=O)C(=O)N(C)OC | |
| InChI Key | OXSWGKZLVLVHIS-UHFFFAOYSA-N |
Molecular Structure
The molecular structure of this compound is characterized by a central oxamide core (-(C=O)-(C=O)-) bonded to two nitrogen atoms. Each nitrogen atom is, in turn, substituted with a methyl group (-CH₃) and a methoxy group (-OCH₃).
Experimental Protocols: Synthesis
Detailed experimental protocols for the synthesis of this compound are limited in publicly available literature. However, a general method for the preparation of N,N'-dialkoxy-N,N'-dialkyloxalamides is described in patent CN100386310C. The synthesis involves the reaction of an oxalic acid diester with an N-alkyl-O-alkylhydroxylamine or its acid salt in the presence of a base.
General Synthesis Reaction:
-
Reactants:
-
An oxalic acid diester (e.g., dimethyl oxalate, dibutyl oxalate)
-
N-methyl-O-methylhydroxylamine (or its corresponding acid salt)
-
A base
-
-
Solvent: Various organic solvents can be used, including tetrahydrofuran (THF), isopropanol, acetonitrile, dimethylformamide (DMF), and toluene.
-
General Procedure: The oxalic acid diester and N-methyl-O-methylhydroxylamine are reacted in the chosen solvent in the presence of a base. The reaction conditions, such as temperature and reaction time, are optimized to achieve the desired product. The patent indicates that reaction yields can vary significantly based on the solvent used, with tetrahydrofuran providing a high yield of 83.6%.
The following diagram illustrates the general workflow for the synthesis.
Signaling Pathways and Experimental Workflows
Currently, there is no publicly available research detailing the involvement of this compound in any biological signaling pathways. Furthermore, detailed experimental workflows beyond its chemical synthesis have not been described in the scientific literature. Therefore, diagrams illustrating such relationships cannot be provided at this time.
Conclusion
This compound is a specialized chemical compound with a well-defined structure and a documented method of synthesis. Its structural similarity to Weinreb amides suggests potential applications as a reagent in organic synthesis, particularly for reactions requiring the formation of diketones or other difunctionalized molecules. The lack of data on its biological activity or applications in drug development indicates a nascent field of study for this compound. Further research is warranted to explore its reactivity, potential as a synthetic building block, and any biological properties it may possess. This guide provides the foundational information necessary for researchers to embark on such investigations.
References
Spectroscopic Characterization of N,N'-Dimethoxy-N,N'-dimethyloxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted Spectroscopic Data
Due to the absence of publicly available experimental spectra for N,N'-Dimethoxy-N,N'-dimethyloxamide, the following data are predicted based on established principles of spectroscopy and data from structurally similar compounds.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.80 | Singlet | 6H | O-CH ₃ |
| ~3.20 | Singlet | 6H | N-CH ₃ |
Note: Predicted chemical shifts are based on the analysis of similar structures containing N-methoxy-N-methylamide functionalities.
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C =O |
| ~62 | O-C H₃ |
| ~33 | N-C H₃ |
Note: Carbonyl carbon shifts in amides can vary. The predicted value is an estimation.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group Vibration |
| ~1680 - 1650 | C=O stretch (amide) |
| ~2970 - 2820 | C-H stretch (methyl) |
| ~1465 - 1370 | C-H bend (methyl) |
| ~1100 - 1000 | C-O stretch (methoxy) |
| ~1300 - 1200 | C-N stretch |
Note: The strong carbonyl absorption is expected to be a prominent feature of the IR spectrum.
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z Value | Predicted Fragment Ion |
| 176 | [M]⁺ (Molecular Ion) |
| 145 | [M - OCH₃]⁺ |
| 117 | [M - N(CH₃)OCH₃]⁺ |
| 88 | [COCON(CH₃)OCH₃]⁺ or [CH₃N(OCH₃)CO]⁺ |
| 59 | [N(CH₃)OCH₃]⁺ |
Note: The fragmentation pattern is likely to be dominated by cleavage of the N-O, N-C, and C-C bonds.
Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
¹H NMR Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence (e.g., a single 90° pulse).
-
Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Process the free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
Typical parameters include a spectral width of 200-250 ppm, a longer acquisition time, and a relaxation delay appropriate for quaternary carbons if present.
-
Process the FID similarly to the ¹H spectrum and reference it to the solvent peak or TMS.
-
Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance (ATR)-IR:
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the clean, empty ATR crystal before running the sample.
-
-
KBr Pellet Method:
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the IR spectrometer and record the spectrum.
-
Mass Spectrometry (MS)
-
Electron Ionization (EI)-MS:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
-
-
Electrospray Ionization (ESI)-MS:
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).
-
Infuse the solution into the ESI source of the mass spectrometer.
-
A high voltage is applied to the liquid, creating a fine spray of charged droplets.
-
The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺ or [M+Na]⁺), which are then analyzed.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using the described spectroscopic techniques.
Caption: Spectroscopic analysis workflow for structural determination.
N,N'-Dimethoxy-N,N'-dimethyloxamide: A Technical Guide to its Mechanism of Action in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-Dimethoxy-N,N'-dimethyloxamide, a bis-Weinreb amide derivative, serves as a highly effective C2-building block in organic synthesis, particularly for the preparation of α-diketones. Its mechanism of action is analogous to that of classical Weinreb amides, proceeding through a stable, chelated tetrahedral intermediate upon reaction with organometallic reagents. This unique stability prevents the common problem of over-addition, thereby providing a reliable and high-yielding route to vicinal dicarbonyl compounds, which are valuable precursors in medicinal chemistry and materials science. This technical guide provides an in-depth analysis of the core mechanism, supported by experimental data and protocols, to facilitate its application in research and development.
Introduction
The synthesis of ketones and diketones is a fundamental transformation in organic chemistry, with the products serving as crucial intermediates in the synthesis of complex molecules, including pharmaceuticals and natural products. A significant challenge in the synthesis of ketones from carboxylic acid derivatives and organometallic reagents is the propensity for over-addition of the nucleophile to the newly formed ketone, leading to the formation of tertiary alcohols as undesired byproducts. The advent of the Weinreb amide, an N-methoxy-N-methylamide, provided a groundbreaking solution to this problem.
This compound can be considered a "bis-Weinreb amide" analogue of oxalic acid. This symmetrical structure presents two reactive sites for the controlled addition of organometallic reagents, offering a direct and efficient pathway to 1,2-diketones. The core of its utility lies in a mechanism that stabilizes the reaction intermediate, thereby preventing further nucleophilic attack.
Mechanism of Action
The efficacy of this compound in organic synthesis is attributed to the formation of a stable tetrahedral intermediate upon nucleophilic attack by an organometallic reagent (e.g., organolithium or Grignard reagents).
The proposed mechanism for the reaction of this compound with an organometallic reagent (R-M) to form a 1,2-diketone is as follows:
-
First Nucleophilic Addition: The organometallic reagent adds to one of the carbonyl carbons of the oxamide, forming a tetrahedral intermediate.
-
Chelation and Stabilization: The key to the "Weinreb" functionality is the chelation of the metal cation (e.g., Li⁺ or Mg²⁺) by the oxygen atoms of the methoxy group and the newly formed oxyanion. This five-membered ring structure stabilizes the tetrahedral intermediate.
-
Prevention of Over-addition: This stable chelated intermediate is resistant to collapse and further reaction with another equivalent of the organometallic reagent.
-
Second Nucleophilic Addition: A second equivalent of the organometallic reagent adds to the second carbonyl group, forming a second stable, chelated tetrahedral intermediate.
-
Aqueous Workup and Product Formation: Upon acidic aqueous workup, the two tetrahedral intermediates are hydrolyzed, leading to the collapse of the intermediates and the formation of the 1,2-diketone product.
This stepwise and controlled addition, governed by the stability of the intermediates, ensures high yields of the desired diketone and minimizes the formation of over-addition products.
Visualizing the Mechanism
Caption: Reaction pathway for the synthesis of 1,2-diketones.
Experimental Protocols
Synthesis of this compound
A common method for the preparation of this compound involves the reaction of an oxalic acid diester with N,O-dimethylhydroxylamine in the presence of a base.
Materials:
-
Diethyl oxalate (98% purity)
-
N,O-Dimethylhydroxylamine hydrochloride
-
Sodium methoxide
-
Methanol
-
Ethanol
Procedure:
-
To a solution of N,O-dimethylhydroxylamine hydrochloride in methanol, add a solution of sodium methoxide in methanol at 0 °C.
-
Stir the mixture for 30 minutes at room temperature to generate the free N,O-dimethylhydroxylamine.
-
Filter the resulting sodium chloride precipitate and wash with methanol.
-
To the filtrate, add diethyl oxalate.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data for Synthesis
| Oxalic Acid Ester | Solvent | Base | Reaction Yield (%) | Reference |
| Diethyl oxalate | Ethanol | Sodium methoxide | 86.4 | [1] |
| Dibutyl oxalate | Ethanol | Sodium methoxide | 83.1 | [1] |
| Diphenyl oxalate | Ethanol | Sodium methoxide | 57.1 | [1] |
| Dimethyl oxalate | Isopropanol | Sodium methoxide | 80.8 | [1] |
| Dimethyl oxalate | Acetonitrile | Sodium methoxide | 78.8 | [1] |
| Dimethyl oxalate | Dimethyl carbonate | Sodium methoxide | 75.7 | [1] |
| Dimethyl oxalate | Dimethylformamide | Sodium methoxide | 77.5 | [1] |
General Procedure for the Synthesis of 1,2-Diketones
The following is a generalized protocol for the reaction of this compound with an organometallic reagent. The specific conditions (temperature, solvent, reaction time) may need to be optimized for different substrates.
Materials:
-
This compound
-
Organolithium or Grignard reagent (e.g., phenyllithium, butylmagnesium chloride)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organometallic reagent (2.2 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.
-
Allow the reaction to warm slowly to 0 °C and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude 1,2-diketone can be purified by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: A typical experimental workflow for 1,2-diketone synthesis.
Applications in Drug Development and Research
1,2-Diketones are versatile intermediates in the synthesis of a wide range of heterocyclic compounds, which are prevalent scaffolds in many approved drugs and biologically active molecules. The ability to reliably synthesize these diketones using this compound opens up efficient synthetic routes to:
-
Quinoxalines: Important in medicinal chemistry with applications as kinase inhibitors and anticancer agents.
-
Pyrazines: Found in various natural products and pharmaceuticals with diverse biological activities.
-
Other Heterocycles: The vicinal dicarbonyl moiety can be readily transformed into a variety of other functional groups and heterocyclic systems.
The controlled reactivity and high yields associated with this reagent make it an attractive tool for the construction of complex molecular architectures in drug discovery and development programs.
Conclusion
This compound is a valuable and efficient reagent for the synthesis of 1,2-diketones. Its mechanism of action, centered on the formation of a stable, chelated tetrahedral intermediate, provides a robust solution to the common problem of over-addition in reactions with organometallic reagents. This technical guide has outlined the core principles of its reactivity, provided detailed experimental protocols, and highlighted its potential applications, particularly in the synthesis of precursors for drug development. For researchers and scientists, this compound represents a powerful tool for the controlled and predictable synthesis of important dicarbonyl compounds.
References
An In-depth Technical Guide to N,N'-Dimethoxy-N,N'-dimethyloxamide: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N,N'-Dimethoxy-N,N'-dimethyloxamide, a specialized oxamide derivative. Due to the limited availability of published data on its specific applications, this document focuses primarily on its synthesis, supported by detailed experimental protocols and quantitative data extracted from patent literature. Additionally, it explores the chemical properties and potential, though not yet demonstrated, applications by drawing analogies from related compounds.
Core Synthesis and Properties
This compound is a white to off-white crystalline solid. Its structure is characterized by a central oxamide core with methoxy and methyl groups attached to each nitrogen atom. This substitution pattern suggests potential for hydrogen bonding and interaction with biological systems, hinting at possible, yet unexplored, applications in medicinal chemistry and agrochemicals.
Synthesis of this compound
The primary method for synthesizing this compound is through the reaction of a dialkyl oxalate with N,O-dimethylhydroxylamine or its salt in the presence of a base.[1] A key patent, CN100386310C, outlines several examples of this synthesis with varying solvents, reactants, and reaction conditions, leading to a range of yields.[1] This method is presented as a safer, more industrially scalable alternative to older methods that used hazardous reagents like oxalyl chloride and carcinogenic solvents like dichloromethane.[1]
The following is a generalized experimental protocol derived from the examples provided in the patent literature for the synthesis of this compound.[1]
Materials:
-
Dialkyl oxalate (e.g., diethyl oxalate, dimethyl oxalate, diisopropyl oxalate, dibutyl oxalate)
-
N,O-dimethylhydroxylamine hydrochloride
-
Base (e.g., sodium methoxide in methanol)
-
Solvent (e.g., methanol, ethanol, isopropanol, acetonitrile, dimethyl carbonate, dimethylformamide)
-
Hydrochloric acid (for workup)
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, combine the dialkyl oxalate, N,O-dimethylhydroxylamine hydrochloride, and the chosen solvent.
-
Cool the mixture to the desired reaction temperature (typically between 3°C and 8°C).
-
Slowly add the base (e.g., sodium methoxide solution) to the reaction mixture while maintaining the temperature.
-
After the addition is complete, continue to stir the reaction mixture at the specified temperature for a set duration (e.g., 3 hours).
-
Upon completion, the reaction mixture is typically quenched by slowly adding it to a cooled solution of hydrochloric acid.
-
The yield of this compound in the resulting solution is determined by high-performance liquid chromatography (HPLC) using an absolute quantitative method.[1]
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General synthesis workflow for this compound.
Data Presentation: Synthesis Yields
The following table summarizes the quantitative data from various synthesis examples found in the patent literature.[1]
| Example Ref. | Dialkyl Oxalate | Solvent | Base | Reaction Conditions | Yield of this compound |
| 1 | Diethyl Oxalate | Methanol | Sodium Methoxide | 3-8°C, 3 hours | 88.8% |
| 2 | Diethyl Oxalate | Methanol | Sodium Methoxide | 3-8°C, 3 hours | 96.0% |
| 3 | Diisopropyl Oxalate | Ethanol | - | - | 82.4% |
| 4 | Dibutyl Oxalate | Ethanol | - | - | 83.1% |
| 5 | Diphenyl Oxalate | Ethanol | - | - | 57.1% |
| 6 | Diethyl Oxalate | Isopropanol | - | - | 80.8% |
| 7 | Diethyl Oxalate | Acetonitrile | - | - | 78.8% |
| 8 | Diethyl Oxalate | Dimethyl Carbonate | - | - | 75.7% |
| 9 | Diethyl Oxalate | Dimethylformamide | - | - | 77.5% |
Potential Applications and Areas for Future Research
Currently, there is a notable lack of published research detailing specific applications of this compound. The patent literature describes N,N'-dialkoxy-N,N'-dialkyloxalamides as useful synthetic intermediates for pharmaceuticals and agrochemicals, but does not provide concrete examples of subsequent transformations or biological activities for this specific molecule.[1]
Thermal Decomposition of Related N,N-Dialkoxyamides
Research into the thermal decomposition of a related class of compounds, N,N-dialkoxyamides, offers insights into the potential chemical behavior of this compound.[2] Studies on N,N-dimethoxy-4-substituted benzamides have shown that their thermal decomposition in mesitylene at 155°C proceeds via homolysis of a nitrogen-oxygen bond to form alkoxyamidyl and alkoxyl free radicals.[2] This is in contrast to other anomeric amides that may undergo HERON rearrangements.
The following is a generalized experimental protocol for the thermal decomposition of N,N-dialkoxyamides, which could be adapted for studying this compound.
Experimental Protocol: Thermal Decomposition
-
A solution of the N,N-dialkoxyamide in a high-boiling point solvent (e.g., mesitylene) is prepared in an NMR tube.
-
An internal standard (e.g., durene) is added for quantitative analysis.
-
The tube is sealed under vacuum.
-
The sample is heated to a constant temperature (e.g., 155°C) in a thermostatically controlled oil bath.
-
The decomposition process is monitored over time by ¹H NMR spectroscopy to determine the reaction kinetics.
The logical relationship in the thermal decomposition of related N,N-dialkoxyamides is illustrated in the diagram below.
Caption: Thermal decomposition of related N,N-dialkoxyamides proceeds via homolysis.
This information suggests that this compound could potentially serve as a source of nitrogen- and oxygen-centered radicals under thermal stress, a property that could be explored in organic synthesis.
Conclusion and Future Directions
This compound is a readily synthesizable compound with a well-documented and scalable production method. However, its practical applications remain largely unexplored in the public domain. Future research should focus on:
-
Exploring its reactivity: Investigating its utility as a synthetic intermediate in the preparation of novel pharmaceuticals and agrochemicals.
-
Biological screening: Assessing its bioactivity to validate the potential suggested by its chemical structure.
-
Material science applications: Given its structure, it could be investigated as a ligand or a building block for coordination polymers.
This guide provides a foundational understanding of this compound, with the aim of stimulating further research into its properties and potential applications.
References
Technical Guide: Solubility of N,N'-Dimethoxy-N,N'-dimethyloxamide in Common Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the date of this guide, a comprehensive search of publicly available scientific literature, chemical databases, and technical data sheets did not yield specific quantitative solubility data for N,N'-Dimethoxy-N,N'-dimethyloxamide in common organic solvents. This guide, therefore, provides a framework for understanding and determining the solubility of this compound based on general principles of organic chemistry and established experimental methodologies.
Introduction to this compound
This compound is a chemical compound with the linear formula CH₃O(CH₃)NCOCON(CH₃)OCH₃.[1] Its structure suggests it is a relatively polar molecule due to the presence of multiple oxygen and nitrogen atoms, which can participate in dipole-dipole interactions and hydrogen bonding as an acceptor. However, the presence of methyl groups adds some nonpolar character. Predicting its solubility in various organic solvents requires consideration of the principle "like dissolves like," which is governed by the balance of intermolecular forces between the solute and the solvent.
Compound Properties:
-
Melting Point: 89-95 °C[1]
Principles of Solubility for Organic Compounds
The solubility of an organic compound is determined by the balance of intermolecular forces between the solute and the solvent.[3] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.[3]
-
Polar Solvents: Protic polar solvents (e.g., water, methanol, ethanol) can act as hydrogen bond donors and acceptors. Aprotic polar solvents (e.g., DMSO, DMF, acetonitrile) have dipole moments but do not have acidic protons.[3] Given the structure of this compound, it is expected to have higher solubility in polar aprotic solvents and moderate solubility in polar protic solvents.
-
Nonpolar Solvents: Nonpolar solvents (e.g., hexane, toluene) primarily interact through weak van der Waals forces. The solubility of a polar compound like this compound in these solvents is expected to be low.
Hypothetical Solubility Profile
While no experimental data is available, a qualitative prediction of solubility can be made based on the structure of this compound.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions between the solvent and the amide and methoxy groups of the solute. |
| Polar Protic | Methanol, Ethanol | Moderate | Capable of hydrogen bonding with the oxygen and nitrogen atoms of the solute, but the nonpolar alkyl groups may limit miscibility. |
| Moderate Polarity | Acetone, Ethyl Acetate | Moderate to Low | The polarity of these solvents may be sufficient to dissolve the compound to some extent. |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Low to Insoluble | The weak intermolecular forces of nonpolar solvents are unlikely to overcome the stronger solute-solute interactions of the polar this compound. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[4]
Objective: To determine the saturation solubility of this compound in a selection of common organic solvents at a specified temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)
Procedure:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.
-
Add a known volume of each selected organic solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a predetermined time (e.g., 24-48 hours) to allow the system to reach equilibrium.[4]
-
After the equilibration period, cease agitation and allow the vials to stand, permitting the excess solid to settle.[4]
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials.[4]
-
Carefully withdraw a known aliquot of the clear supernatant from each vial, ensuring no solid particles are transferred.
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
Calculate the solubility from the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of an organic compound using the shake-flask method.
Caption: Experimental workflow for solubility determination.
This guide provides a foundational understanding and a practical approach for researchers to determine the solubility of this compound in various organic solvents. The generation of precise, quantitative data through the described experimental protocol will be invaluable for its application in research and development.
References
An In-depth Technical Guide on N,N'-Dimethoxy-N,N'-dimethyloxamide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Dimethoxy-N,N'-dimethyloxamide is a chemical compound with the molecular formula C6H12N2O4 and a molecular weight of 176.17 g/mol . While the user's request specified its role as a novel coupling reagent, a comprehensive review of the available scientific literature and patent databases does not support this application. There is currently no documented use of this compound as a coupling reagent for peptide synthesis or other amide bond formations.
This guide, therefore, focuses on the available technical information regarding the synthesis of this compound, providing a summary of the reported synthetic methodologies and associated data.
Synthesis of this compound
The primary documented method for the synthesis of this compound involves the reaction of an oxalic acid diester with N-methyl-O-methylhydroxylamine or its acid salt in the presence of a base. This process is detailed in patent CN100386310C, which outlines the general reaction and provides several examples with varying solvents and reactants.
General Synthesis Pathway
The synthesis can be represented by the following general scheme:
Caption: General synthesis of this compound.
Experimental Protocols
Based on the information in patent CN100386310C, a general experimental protocol for the synthesis of this compound can be outlined.
Protocol: Synthesis of this compound
-
Reactants:
-
Oxalic acid diester (e.g., dimethyl oxalate, dibutyl oxalate, diphenyl oxalate)
-
N-methyl-O-methylhydroxylamine or its acid salt
-
Base (e.g., an alkali)
-
Solvent (e.g., Tetrahydrofuran, Isopropanol, Acetonitrile, etc.)
-
-
Procedure:
-
In a reaction vessel, dissolve the oxalic acid diester in the chosen solvent.
-
In the presence of a base, add N-methyl-O-methylhydroxylamine or its acid salt to the solution.
-
Allow the reaction to proceed. The specific reaction time and temperature are not detailed in the provided search results but would be critical parameters to establish for process optimization.
-
Upon completion of the reaction, the product, this compound, is isolated from the reaction mixture. The isolation and purification methods (e.g., extraction, crystallization, chromatography) would need to be developed.
-
Quantitative Data: Synthesis Yields
The following table summarizes the reported reaction yields for the synthesis of this compound using different solvents, as described in patent CN100386310C. The specific oxalic acid ester and base used in these examples are not consistently detailed in the provided abstract.
| Solvent | Reaction Yield (%)[1] |
| Tetrahydrofuran | 83.6 |
| Isopropanol | 80.8 |
| Acetonitrile | 78.8 |
| Dimethylformamide | 77.5 |
| Dimethyl carbonate | 75.7 |
| Toluene | 71.0 |
The patent also notes that using different oxalic acid diesters can impact the yield. For instance, reacting N-methyl-O-methylhydroxylamine with dibutyl oxalate in ethanol resulted in an 83.1% yield, while using diphenyl oxalate under similar conditions yielded 57.1%.[1]
Workflow for Synthesis
The logical workflow for the synthesis of this compound can be visualized as follows:
Caption: Experimental workflow for synthesis and purification.
The available scientific and patent literature provides information on the synthesis of this compound, with reported yields varying based on the choice of solvent and oxalic acid diester. However, there is a significant lack of evidence to support its function as a coupling reagent in peptide synthesis or other amide bond formation reactions. Professionals in drug development and chemical research should be aware that while this compound can be synthesized, its utility as a "novel coupling reagent" is not established in the public domain. Further research would be required to investigate and validate any potential applications in this area.
References
An In-depth Technical Guide to N,N'-Dimethoxy-N,N'-dimethyloxamide: Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-Dimethoxy-N,N'-dimethyloxamide, a notable bis-Weinreb amide derivative of oxalic acid, serves as a valuable synthetic intermediate in organic chemistry. This document provides a comprehensive overview of its discovery, historical synthesis, and more recent, optimized preparation methods. It includes a detailed compilation of its physicochemical properties, structured for clarity and comparison. Furthermore, this guide presents detailed experimental protocols for its synthesis and visual workflows to elucidate the reaction pathways.
Introduction
This compound, with the CAS Number 106675-70-1, is an organic compound characterized by a central oxamide core (–(C=O)N(CH₃)–)₂ flanked by two methoxy groups. Its structure renders it a versatile precursor, particularly in the synthesis of molecules requiring the introduction of symmetrical diketone functionalities. As a bis-Weinreb amide, it offers the advantage of controlled reactivity towards organometallic reagents, preventing over-addition and allowing for the clean formation of 1,2-dicarbonyl compounds. This guide delves into the historical context of its synthesis and provides detailed methodologies for its preparation, catering to the needs of researchers in synthetic and medicinal chemistry.
Physicochemical and Quantitative Data
The following tables summarize the key physical and chemical properties of this compound, along with reaction yields for its synthesis under various conditions.
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 106675-70-1 |
| Molecular Formula | C₆H₁₂N₂O₄ |
| Molecular Weight | 176.17 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 91.0 to 95.0 °C |
| Boiling Point | 192.2 °C at 760 mmHg |
| Density | 1.181 g/cm³ |
| Solubility | Soluble in water and most organic solvents |
Table 2: Synthesis Yields of this compound via the Oxalic Acid Diester Method [1]
| Oxalic Acid Ester | Solvent | Reaction Yield (%) |
| Diethyl Oxalate | Methanol | 96.0 |
| Dimethyl Oxalate | Dimethyl Sulfoxide | 61.0 |
| Dibutyl Oxalate | Ethanol | 83.1 |
| Diphenyl Oxalate | Ethanol | 57.1 |
| Diethyl Oxalate | Tetrahydrofuran | 83.6 |
| Diethyl Oxalate | Isopropanol | 80.8 |
| Diethyl Oxalate | Acetonitrile | 78.8 |
| Diethyl Oxalate | Dimethylformamide | 77.5 |
| Diethyl Oxalate | Dimethyl Carbonate | 75.7 |
| Diethyl Oxalate | Toluene | 71.0 |
Discovery and History
The synthesis of this compound was first reported as part of the broader development of Weinreb amides, a class of N-methoxy-N-methylamides that have become indispensable in organic synthesis for the preparation of ketones and aldehydes. The initial method, described in a 1995 publication in the Journal of Organic Chemistry, involved the reaction of oxalyl chloride with N,O-dimethylhydroxylamine hydrochloride.[2] This approach, while effective, utilizes the highly reactive and hazardous oxalyl chloride, which is prone to decomposition into toxic phosgene and carbon monoxide.
In the early 2000s, a safer and more industrially scalable method was developed and patented.[1][2] This improved process avoids the use of oxalyl chloride by employing oxalic acid diesters, such as diethyl oxalate or dimethyl oxalate, which react with N,O-dimethylhydroxylamine or its hydrochloride salt in the presence of a base.[1][2] This latter method offers high yields and a more favorable safety profile.
Experimental Protocols
Historical Synthesis from Oxalyl Chloride (Representative Protocol)
This protocol is based on the general procedure for the synthesis of Weinreb amides from acid chlorides.
Materials:
-
Oxalyl chloride
-
N,O-dimethylhydroxylamine hydrochloride
-
Pyridine or Triethylamine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of N,O-dimethylhydroxylamine hydrochloride (2.2 equivalents) in anhydrous DCM is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Pyridine or triethylamine (2.2 equivalents) is added dropwise to the suspension.
-
A solution of oxalyl chloride (1.0 equivalent) in anhydrous DCM is added dropwise to the reaction mixture at 0 °C.
-
The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield this compound.
Modern Synthesis from Diethyl Oxalate[1][2]
Materials:
-
Diethyl oxalate (98%)
-
N,O-dimethylhydroxylamine hydrochloride (98.1%)
-
Sodium methoxide-methanol solution (28% by weight)
-
Methanol
-
2 mol/L Hydrochloric acid
-
Ethyl acetate
-
n-Heptane
Procedure:
-
In a 1000 mL flask equipped with a stirrer, thermometer, and dropping funnel, charge 126.8 g (0.85 mol) of 98% diethyl oxalate, 169.0 g (1.70 mol) of 98.1% N,O-dimethylhydroxylamine hydrochloride, and 100 mL of methanol.[1][2]
-
While maintaining the internal temperature at 5 to 10 °C, gradually add 656.0 g (3.40 mol) of a 28% sodium methoxide-methanol solution dropwise.[1][2]
-
Stir the reaction mixture at the same temperature for 3 hours.[1][2]
-
After the reaction, quench the mixture by slowly adding it to a cooled (5 °C) solution of 2 mol/L hydrochloric acid.
-
Concentrate the reaction liquid under reduced pressure.
-
Extract the residue with 1500 mL of ethyl acetate.[1]
-
Concentrate the organic layer (ethyl acetate) under reduced pressure.[1]
-
Add 240 g of n-heptane to the concentrate and stir for 30 minutes while maintaining the temperature at 5-10 °C to induce crystallization.[1]
-
Filter the precipitated crystals, wash with cold n-heptane, and dry under reduced pressure to obtain 92.3 g of this compound as white crystals (61.6% isolation yield).[1]
Visualized Workflows
The following diagrams illustrate the chemical synthesis pathways described above.
Caption: Historical synthesis of this compound.
Caption: Modern synthesis of this compound.
Conclusion
This compound is a synthetically useful compound with a well-documented preparation history. While its initial synthesis relied on hazardous reagents, modern methods have significantly improved the safety and scalability of its production. The data and protocols presented in this guide offer a valuable resource for chemists interested in utilizing this versatile intermediate for the synthesis of complex molecules. The absence of literature on its biological activity or involvement in signaling pathways suggests its role is primarily confined to that of a building block in organic synthesis.
References
Theoretical Reactivity of N,N'-Dimethoxy-N,N'-dimethyloxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Dimethoxy-N,N'-dimethyloxamide is a fascinating, yet not extensively studied, molecule with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring two adjacent Weinreb-type amide functionalities, suggests a unique reactivity profile. This technical guide aims to provide a comprehensive theoretical overview of the reactivity of this compound, drawing upon data from analogous systems and established principles of organic chemistry. This document will serve as a valuable resource for researchers looking to explore the synthetic utility of this compound.
Synthesis of this compound
The primary method for the synthesis of N,N'-dialkoxy-N,N'-dialkyloxalamides, including this compound, involves the reaction of a dialkyl oxalate with an N,O-dialkylhydroxylamine in the presence of a base. A key patent discloses the synthesis of this compound from the reaction of a dialkyl oxalate with N,O-dimethylhydroxylamine. The reaction yield is influenced by the choice of solvent.
Experimental Protocol: General Synthesis of N,N'-dialkoxy-N,N'-dialkyl oxalamide[1]
In the presence of a base, a dialkyl oxalate (e.g., dimethyl oxalate, dibutyl oxalate, diphenyl oxalate) is reacted with an N-alkyl-O-alkylhydroxylamine or its acid salt. The alkyl groups (R2 and R3 in the general formula R2O-NHR3) are typically C1 to C4 alkyl groups.
The following table summarizes the reported reaction yields for the synthesis of this compound using different dialkyl oxalates and solvents, as described in patent CN100386310C.
| Dialkyl Oxalate | Solvent | Reaction Yield (%) |
| 99 mass% Dibutyl Oxalate | Ethanol | 83.1 |
| 99 mass% Diphenyl Oxalate | Ethanol | 57.1 |
| Not specified | Tetrahydrofuran | 83.6 |
| Not specified | Isopropanol | 80.8 |
| Not specified | Acetonitrile | 78.8 |
| Not specified | Dimethylformamide | 77.5 |
| Not specified | Dimethyl carbonate | 75.7 |
| Not specified | Toluene | 71.0 |
Table 1: Reaction Yields for the Synthesis of this compound. [1]
Theoretical Reactivity
Due to the limited direct experimental data on the reactivity of this compound, its chemical behavior can be inferred by examining the reactivity of its constituent functional groups: the oxamide core and the N-methoxy-N-methylamide (Weinreb amide) moieties.
Electrophilic Nature of the Carbonyl Carbons
The two carbonyl carbons in the oxamide core are electrophilic and susceptible to attack by nucleophiles. The presence of the adjacent electron-withdrawing N-methoxy-N-methyl groups is expected to enhance this electrophilicity compared to simple dialkylamides.
Reactivity with Nucleophiles: A Weinreb Amide Analogy
The N,N'-dimethoxy-N,N'-dimethylamide groups are structurally analogous to Weinreb amides (N-methoxy-N-methylamides). A key feature of Weinreb amides is their ability to react with organometallic reagents (like Grignard or organolithium reagents) to form a stable tetrahedral intermediate, which upon acidic workup yields a ketone. This prevents the common problem of over-addition to form a tertiary alcohol.
It is therefore postulated that this compound will react with strong nucleophiles in a controlled manner.
Proposed Reaction with Organometallic Reagents:
A sequential reaction with two different organometallic reagents could potentially lead to the synthesis of unsymmetrical α-keto ketones, although this has not been experimentally verified. The first nucleophilic attack would likely occur at one of the carbonyl carbons, forming a stable tetrahedral intermediate. After the first addition, the reactivity of the second carbonyl group might be altered.
Caption: Proposed pathway for sequential nucleophilic addition.
Susceptibility to Hydrolysis
Like other amides, this compound is expected to undergo hydrolysis under acidic or basic conditions to yield oxalic acid, N,O-dimethylhydroxylamine, and methanol. A study on the acid hydrolysis of oxamide and oxamic acid provides a basis for understanding the kinetics and mechanism of this process.[1]
Caption: General hydrolysis pathway of the oxamide.
Potential as a Precursor for Heterocyclic Synthesis
The bifunctional nature of this compound makes it an interesting precursor for the synthesis of various heterocyclic compounds. Reactions with dinucleophiles could lead to the formation of five- or six-membered rings. For example, reaction with hydrazine derivatives could potentially yield 1,2,4,5-tetrazine derivatives, while reaction with 1,2-diamines could lead to the formation of pyrazine derivatives.
Caption: Workflow for potential heterocyclic synthesis.
Conclusion
While direct experimental studies on the reactivity of this compound are scarce, a theoretical analysis based on its structural components provides valuable insights into its potential chemical behavior. The presence of two Weinreb-type amide functionalities suggests a controlled reactivity towards strong nucleophiles, making it a promising reagent for the synthesis of complex molecules. Its susceptibility to hydrolysis and its potential as a precursor for heterocyclic synthesis further highlight its synthetic utility. This guide provides a foundational understanding that should encourage and direct future experimental investigations into the reactivity and applications of this intriguing molecule. Further research is warranted to explore and confirm these theoretical predictions experimentally.
References
Methodological & Application
"using N,N'-Dimethoxy-N,N'-dimethyloxamide for amide bond formation"
For Researchers, Scientists, and Drug Development Professionals
A Note on N,N'-Dimethoxy-N,N'-dimethyloxamide
Initial searches for the application of this compound (CAS 106675-70-1) in amide bond formation did not yield any specific protocols or established use cases in the scientific literature.[1] While the structure contains amide-like functionalities, its role as a coupling reagent for the synthesis of amides from carboxylic acids and amines is not documented in the provided search results.
Therefore, this document will focus on well-established and commonly employed reagents and protocols for amide bond formation, providing a valuable resource for researchers in organic synthesis and drug development.
Introduction to Amide Bond Formation
The formation of an amide bond is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of peptides, proteins, and a vast array of pharmaceuticals and biologically active molecules. The direct reaction of a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid. This is typically achieved using a variety of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.
Commonly Used Coupling Reagents for Amide Bond Formation
Several classes of reagents are routinely used to facilitate amide bond formation. The choice of reagent often depends on the specific substrates, desired reaction conditions, and the need to minimize side reactions such as racemization.
Carbodiimides
Carbodiimides are widely used reagents for the formation of amides, esters, and anhydrides.
-
Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are common examples.[2] They react with carboxylic acids to form a highly reactive O-acylisourea intermediate.
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC or EDAC) is a water-soluble carbodiimide, which is advantageous for purification as the urea byproduct can be removed by aqueous extraction.[2]
Mechanism of Carbodiimide-Mediated Amide Formation:
The general mechanism involves the activation of the carboxylic acid by the carbodiimide, followed by nucleophilic attack of the amine. To minimize the risk of racemization, especially in peptide synthesis, an additive such as 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) is often included.[2] These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to racemization and readily reacts with the amine.
References
"N,N'-Dimethoxy-N,N'-dimethyloxamide in Weinreb amide synthesis protocol"
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Weinreb amide, an N-methoxy-N-methylamide, is a crucial functional group in modern organic synthesis. Its significance lies in its ability to react with organometallic reagents (like Grignard or organolithium reagents) to produce ketones in high yields, and it can be reduced to form aldehydes. A key feature of the Weinreb amide is the formation of a stable five-membered cyclic tetrahedral intermediate upon nucleophilic addition. This intermediate prevents the common problem of over-addition, which often leads to the formation of tertiary alcohols when using other carboxylic acid derivatives.
While the specific use of N,N'-Dimethoxy-N,N'-dimethyloxamide in a direct one-step Weinreb amide synthesis protocol is not documented in readily available scientific literature, this application note details the standard and widely adopted protocols for the synthesis of Weinreb amides. These methods typically involve the coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride using various activating agents.
Standard Protocol: Weinreb Amide Synthesis from Carboxylic Acids
This protocol describes a general and efficient one-flask method for the preparation of Weinreb amides from carboxylic acids using a coupling agent. One common and effective coupling agent is 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT).[1]
Experimental Protocol
Materials:
-
Carboxylic acid (1.0 equiv)
-
2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.1 equiv)
-
N-methylmorpholine (NMM) (2.1 equiv)
-
N,O-dimethylhydroxylamine hydrochloride (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Ethyl Acetate or Dichloromethane)
Procedure:
-
Activation of the Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equiv) in anhydrous THF. Cool the solution to 0 °C using an ice bath. To this stirred solution, add N-methylmorpholine (NMM) (1.0 equiv). In a separate flask, dissolve 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.1 equiv) in anhydrous THF and add it dropwise to the carboxylic acid solution. Allow the reaction mixture to stir at 0 °C for 1-2 hours.
-
Formation of the Weinreb Amide: To the reaction mixture, add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) followed by the dropwise addition of N-methylmorpholine (NMM) (1.1 equiv). Allow the reaction to warm to room temperature and stir for 3-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel if necessary. In many cases, this method yields high-purity products without the need for further purification.[1]
Data Presentation
The following table summarizes the yields of various Weinreb amides synthesized using the CDMT coupling method.
| Carboxylic Acid | Product | Yield (%) |
| 4-Methoxybenzoic acid | N-methoxy-N-methyl-4-methoxybenzamide | 95 |
| Cyclohexanecarboxylic acid | N-methoxy-N-methylcyclohexanecarboxamide | 92 |
| (S)-2-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid | (S)-tert-butyl (1-(methoxy(methyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate | 90 |
| Cinnamic acid | N-methoxy-N-methylcinnamamide | 94 |
| Phenylacetic acid | N-methoxy-N-methyl-2-phenylacetamide | 96 |
Yields are based on reported literature and may vary depending on the specific reaction conditions and scale.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of Weinreb amides from carboxylic acids.
References
"step-by-step guide for peptide synthesis using N,N'-Dimethoxy-N,N'-dimethyloxamide"
A comprehensive guide for researchers, scientists, and drug development professionals on the methodologies and applications of coupling reagents in peptide synthesis.
Notice to the Reader
Initial research to provide a detailed step-by-step guide on the use of N,N'-Dimethoxy-N,N'-dimethyloxamide as a coupling reagent for peptide synthesis did not yield sufficient scientific literature or established protocols. While the compound is commercially available, its application in peptide synthesis is not documented in readily accessible scientific databases or publications.
Therefore, to provide a valuable and accurate resource that meets the detailed requirements of this request, this guide will focus on a widely used and highly effective coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) . The principles and protocols detailed herein for HATU-mediated peptide synthesis are well-established and will serve as a robust guide for researchers in the field.
Introduction to Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the stepwise construction of a peptide chain while it is anchored to an insoluble resin support. This methodology allows for the use of excess reagents to drive reactions to completion, with easy removal of unreacted materials and by-products by simple filtration and washing. The general workflow of Fmoc-based SPPS, which is the most common strategy, involves a repeated cycle of deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid until the desired peptide sequence is assembled.
HATU as a Coupling Reagent
HATU is a uronium-based coupling reagent that is highly effective in promoting amide bond formation, even between sterically hindered amino acids. It is known for its high coupling efficiency, rapid reaction times, and its ability to suppress racemization, particularly when used in combination with a tertiary base such as N,N-Diisopropylethylamine (DIPEA).
Experimental Protocols
Materials and Reagents
| Reagent | Abbreviation | Purpose |
| Rink Amide Resin | - | Solid support for peptide synthesis, yielding a C-terminal amide. |
| Fmoc-protected amino acids | Fmoc-AA-OH | Building blocks of the peptide with temporary N-terminal protection. |
| HATU | HATU | Coupling reagent to activate the carboxylic acid of the incoming amino acid. |
| N,N-Diisopropylethylamine | DIPEA | Tertiary base required for the activation and coupling steps. |
| Piperidine | - | Reagent for the removal of the Fmoc protecting group. |
| N,N-Dimethylformamide | DMF | Primary solvent for washing and reactions. |
| Dichloromethane | DCM | Solvent for washing. |
| Trifluoroacetic acid | TFA | Reagent for cleavage of the peptide from the resin. |
| Triisopropylsilane | TIS | Scavenger to prevent side reactions during cleavage. |
| Water | H₂O | Scavenger used in the cleavage cocktail. |
| Diethyl ether (cold) | - | Used for precipitation of the cleaved peptide. |
Protocol 1: Resin Swelling and Preparation
-
Place the desired amount of Rink Amide resin in a reaction vessel.
-
Add DMF to the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell at room temperature for at least 30 minutes with gentle agitation.
-
Drain the DMF from the reaction vessel.
Protocol 2: Fmoc Deprotection
-
Add a 20% solution of piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5 minutes and then drain the solution.
-
Add a fresh 20% piperidine in DMF solution to the resin.
-
Agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.
Protocol 3: HATU-Mediated Amino Acid Coupling
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin substitution) and HATU (2.9-4.9 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid/HATU solution.
-
Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours. The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates a complete reaction.
-
If the coupling is incomplete (blue beads), the coupling step can be repeated.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) and then with DCM (3 times).
Repeat the deprotection (Protocol 2) and coupling (Protocol 3) cycles for each amino acid in the peptide sequence.
Protocol 4: Cleavage of the Peptide from the Resin
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% H₂O. Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the cleavage mixture to separate the resin beads from the solution containing the peptide.
-
Collect the filtrate and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the diethyl ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
Data Presentation
Table 1: Reagent Equivalents for a Standard 0.1 mmol Synthesis Scale
| Reagent | Equivalents (relative to resin) | Amount for 0.1 mmol scale |
| Fmoc-AA-OH | 3-5 | 0.3-0.5 mmol |
| HATU | 2.9-4.9 | 0.29-0.49 mmol |
| DIPEA | 6-10 | 0.6-1.0 mmol |
| Piperidine (20% in DMF) | - | As needed for deprotection |
| Cleavage Cocktail | - | ~2-3 mL |
Visualizations
Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Caption: Simplified mechanism of HATU-mediated peptide bond formation.
The Enigmatic Coupling Agent: Exploring the Reaction Conditions of N,N'-Dimethoxy-N,N'-dimethyloxamide
Despite a comprehensive search of available scientific literature and chemical databases, detailed reaction conditions, application notes, and experimental protocols for the use of N,N'-Dimethoxy-N,N'-dimethyloxamide as a coupling agent in amide bond formation remain elusive. This suggests that the compound is either a highly specialized reagent with limited public documentation, is known by a different chemical name, or is not commonly employed for this purpose in the broader research and drug development communities.
For researchers, scientists, and drug development professionals seeking to perform amide couplings, a vast arsenal of well-characterized and documented coupling reagents is available. These reagents offer predictable reactivity, established protocols, and extensive data on their performance under various conditions.
Established Alternatives for Amide Bond Formation
Given the lack of information on this compound, we present a brief overview of commonly used coupling agents and their general reaction conditions. This information is intended to serve as a practical guide for selecting a suitable alternative for your specific research needs.
Common Classes of Coupling Reagents:
-
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used. They activate carboxylic acids to form a reactive O-acylisourea intermediate, which is then attacked by the amine.
-
Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and its analogues are highly efficient and are often used in solid-phase peptide synthesis.
-
Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high reactivity and low rates of racemization.
-
Weinreb Amide Formation: While not a direct coupling agent for amide bonds between a carboxylic acid and a primary/secondary amine, the formation of a Weinreb amide (N-methoxy-N-methyl amide) is a crucial step in the synthesis of ketones and aldehydes. This involves the coupling of a carboxylic acid with N,O-dimethylhydroxylamine, often facilitated by standard coupling reagents.
General Experimental Workflow for Amide Coupling
A typical workflow for an amide coupling reaction is outlined below. The specific reagents, solvents, and conditions will vary depending on the chosen coupling agent and the substrates involved.
Caption: A generalized workflow for a typical amide coupling reaction.
Summary of Common Coupling Reagent Conditions
For ease of comparison, the following table summarizes typical reaction conditions for several classes of commonly used amide coupling reagents. It is crucial to consult specific literature protocols for the chosen reagent and substrates.
| Coupling Reagent Class | Typical Solvents | Typical Bases | Typical Temperature (°C) | Typical Reaction Time (h) |
| Carbodiimides (e.g., DCC, DIC) | Dichloromethane (DCM), Dimethylformamide (DMF) | N/A (or DMAP for esterification) | 0 to Room Temperature | 2 - 12 |
| Phosphonium Salts (e.g., BOP) | DMF, N-Methyl-2-pyrrolidone (NMP) | Diisopropylethylamine (DIPEA), Triethylamine (TEA) | Room Temperature | 1 - 4 |
| Uronium/Aminium Salts (e.g., HATU, HBTU) | DMF, NMP | DIPEA, 2,4,6-Collidine | Room Temperature | 0.5 - 2 |
Conclusion for Researchers
While the specific reaction conditions for this compound as a coupling agent could not be provided due to a lack of available data, the field of organic synthesis offers a rich selection of well-established and effective alternatives. Researchers are encouraged to explore the extensive literature on carbodiimide, phosphonium, and uronium/aminium-based coupling reagents to identify the most suitable method for their synthetic targets. When venturing into the use of a novel or less-documented reagent, small-scale pilot experiments are always recommended to determine optimal reaction conditions.
The Strategic Application of N,N'-Dimethoxy-N,N'-dimethyloxamide in the Synthesis of Complex Molecules: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
N,N'-Dimethoxy-N,N'-dimethyloxamide, a stable and versatile bis-Weinreb amide, has emerged as a valuable C2-building block in modern organic synthesis. Its unique reactivity profile allows for the controlled and high-yield synthesis of 1,2-diketones, crucial intermediates in the preparation of a wide array of complex molecules, including pharmaceuticals and natural products. This application note provides a comprehensive overview of its utility, complete with detailed experimental protocols and visual workflows to facilitate its integration into synthetic strategies.
Core Application: Synthesis of 1,2-Diketones
The primary application of this compound lies in its reaction with organometallic reagents, such as Grignard or organolithium reagents, to furnish symmetrical or unsymmetrical 1,2-diketones. The inherent stability of the Weinreb amide functionality prevents the over-addition of the organometallic nucleophile, a common side reaction with other acylating agents. This chelation-controlled reactivity ensures the formation of a stable tetrahedral intermediate that collapses to the desired diketone upon acidic workup, leading to cleaner reactions and higher yields.
General Reaction Scheme:
Caption: General workflow for the synthesis of 1,2-diketones.
Application in the Synthesis of a Heterocyclic Scaffold
A practical application of this compound is demonstrated in the synthesis of substituted quinoxalines, a heterocyclic motif prevalent in many biologically active compounds. The key step involves the preparation of a 1,2-diketone intermediate, which subsequently undergoes condensation with an o-phenylenediamine derivative.
Experimental Workflow:
"large-scale synthesis of amides with N,N'-Dimethoxy-N,N'-dimethyloxamide"
Notice to the Reader: Extensive literature searches did not yield specific methods or protocols for the large-scale synthesis of amides utilizing N,N'-Dimethoxy-N,N'-dimethyloxamide as a direct acylating agent. The information presented herein is based on general principles of amide bond formation and protocols for related reagents. Researchers should exercise caution and perform small-scale feasibility studies before proceeding to large-scale synthesis.
Introduction to Amide Synthesis
The formation of an amide bond is a cornerstone of organic synthesis, critical in the production of pharmaceuticals, polymers, and a vast array of specialty chemicals. While numerous methods exist for amide synthesis, the selection of an appropriate coupling agent and reaction conditions is paramount for achieving high yields, purity, and scalability. This document provides a conceptual framework and generalized protocols that may serve as a starting point for investigating the potential of novel acylating agents like this compound.
Theoretical Reaction Pathway
The hypothetical reaction of this compound with a primary or secondary amine to form an amide would likely proceed through a nucleophilic acyl substitution mechanism. The methoxyamino group (-N(OCH₃)CH₃) could serve as a leaving group upon nucleophilic attack by the amine at one of the carbonyl carbons of the oxamide backbone.
A proposed logical workflow for the synthesis is outlined below:
Caption: Conceptual workflow for amide synthesis.
General Experimental Protocols (Hypothetical)
The following protocols are generalized and would require significant optimization for any specific amine and for the use of this compound.
Synthesis of this compound
Based on available patent literature for similar compounds, a potential synthesis route is the reaction of an oxalic acid derivative with N,O-dimethylhydroxylamine.
Table 1: Hypothetical Reaction Parameters for this compound Synthesis
| Parameter | Value |
| Starting Material | Diethyl oxalate |
| Reagent | N,O-dimethylhydroxylamine hydrochloride |
| Base | Sodium methoxide in methanol |
| Solvent | Methanol |
| Temperature | 0 - 10 °C |
| Reaction Time | 2 - 4 hours |
| Work-up | Acidic quench followed by extraction |
Protocol:
-
To a cooled (0-5 °C) solution of N,O-dimethylhydroxylamine hydrochloride in methanol, add a solution of sodium methoxide in methanol dropwise, maintaining the temperature below 10 °C.
-
To this mixture, add diethyl oxalate dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a cooled dilute acid solution (e.g., 1M HCl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
General Protocol for Amide Synthesis (Investigational)
This protocol is a starting point for exploring the feasibility of using this compound as an acylating agent.
Table 2: Investigational Parameters for Amide Synthesis
| Parameter | Value |
| Acylating Agent | This compound |
| Nucleophile | Primary or Secondary Amine |
| Solvent | Aprotic solvent (e.g., THF, DCM, Toluene) |
| Temperature | Room Temperature to Reflux |
| Stoichiometry | 1.0 - 1.2 equivalents of Amine |
| Additives (Optional) | Lewis acid or base catalyst |
Protocol:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a suitable anhydrous aprotic solvent.
-
Add the amine to the solution. If the amine is a salt, pre-treat it with a non-nucleophilic base.
-
Stir the reaction mixture at the desired temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude amide by flash column chromatography or recrystallization.
Data Presentation (Template)
Should experimental data become available, it should be organized for clear comparison.
Table 3: Template for Summarizing Amide Synthesis Results
| Entry | Amine Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | |||||
| 2 | |||||
| 3 |
Visualization of a Potential Catalytic Cycle
If a catalyst were to be employed, its role could be visualized in a catalytic cycle. The following is a hypothetical representation of a Lewis acid-catalyzed process.
Caption: Hypothetical Lewis acid catalytic cycle.
Safety Considerations
-
Always conduct reactions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
-
Exercise caution when working with reactive chemicals and during heating and quenching steps.
Disclaimer: The information provided is for research and development purposes only and is based on theoretical principles. The viability and safety of these hypothetical protocols have not been established. All experimental work should be conducted by trained professionals with appropriate risk assessments.
Application Notes and Protocols: N,N'-Dimethoxy-N,N'-dimethyloxamide in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of N,N'-Dimethoxy-N,N'-dimethyloxamide as a versatile reagent for the synthesis of key pharmaceutical intermediates. While direct literature examples for this specific reagent are limited, its structural similarity to other bis-Weinreb amides, such as N,N′-Dimethoxy-N,N′-dimethylsuccinamide, allows for the confident prediction of its reactivity and utility.[1] This document outlines its application as a stable and efficient oxalylating agent for the synthesis of α-keto amides, a prevalent structural motif in many biologically active compounds.
This compound offers a controlled and high-yielding route to α-keto amides and other dicarbonyl compounds, which are challenging to synthesize via traditional methods without the risk of side reactions. Its reaction with organometallic reagents is expected to proceed via a stable chelated intermediate, preventing over-addition and leading to the clean formation of the desired product upon workup.[2][3]
Key Applications in Pharmaceutical Synthesis
This compound is an effective electrophilic building block for the introduction of an oxalyl moiety. This is particularly valuable in the synthesis of intermediates for drugs containing the α-keto amide functional group, which is known to exhibit a range of biological activities. The α-keto amide moiety is a key pharmacophore in various therapeutic areas, including antiviral (specifically as protease inhibitors), anticancer, and anti-inflammatory agents.[4][5]
Synthesis of α-Keto Amide Intermediates:
A primary application of this compound is its reaction with organolithium or Grignard reagents to furnish unsymmetrical α-keto amides. This transformation is pivotal for creating complex molecular scaffolds in drug discovery.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of an α-keto amide intermediate using this compound with an organolithium reagent. The data is based on typical yields and conditions observed for similar Weinreb amide couplings.[6][7][8]
| Entry | Organolithium Reagent (R-Li) | Stoichiometry (R-Li:Oxamide) | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Phenyllithium | 1.1 : 1.0 | THF | -78 to 0 | 2 | 85 |
| 2 | n-Butyllithium | 1.1 : 1.0 | THF | -78 to 0 | 2 | 88 |
| 3 | sec-Butyllithium | 1.2 : 1.0 | Diethyl Ether | -78 to 0 | 3 | 82 |
| 4 | Vinyllithium | 1.1 : 1.0 | THF | -78 to -20 | 2.5 | 79 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of an α-Keto Amide from this compound and an Organolithium Reagent
This protocol details a representative synthesis of an α-keto amide intermediate.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Organolithium reagent (e.g., Phenyllithium solution in cyclohexane/ether)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes
-
Septa
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum is flushed with a stream of dry nitrogen.
-
Reagent Addition: this compound (1.0 eq) is dissolved in anhydrous THF under a nitrogen atmosphere. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Nucleophilic Addition: The organolithium reagent (1.1 eq) is added dropwise to the stirred solution via syringe over 15-20 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Reaction Progression: The reaction mixture is stirred at -78 °C for 1 hour and then allowed to slowly warm to 0 °C over another hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of 1 M HCl at 0 °C until the solution is acidic (pH ~2).
-
Work-up: The mixture is allowed to warm to room temperature and then transferred to a separatory funnel. The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
Purification: The combined organic layers are washed successively with saturated aqueous NaHCO₃ and brine. The organic phase is then dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Isolation: The crude product is purified by column chromatography on silica gel to afford the desired α-keto amide.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. A green, practical & scalable approach towards the synthesis of valuable α-keto amides using a metal-free catalyst under solvent-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
Application of N,N'-Dimethoxy-N,N'-dimethyloxamide in Solid-Phase Peptide Synthesis: A Review of Available Data
A comprehensive review of scientific literature and chemical databases reveals a notable absence of established protocols or application notes detailing the use of N,N'-Dimethoxy-N,N'-dimethyloxamide as a coupling reagent in solid-phase peptide synthesis (SPPS). While patents exist describing the synthesis of this compound for potential use as an intermediate in the creation of pharmaceuticals and agricultural chemicals, its specific application in the context of peptide bond formation is not documented in the public domain.
This report, therefore, provides a detailed overview of standard, well-established protocols and reagents used in SPPS to serve as a valuable resource for researchers and professionals in the field. The information presented is based on established methodologies and commonly employed coupling agents.
General Principles of Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is a cornerstone of peptide and protein chemistry, enabling the stepwise construction of peptide chains on a solid support or resin. The process involves cyclical steps of deprotection of the N-terminal amino group and subsequent coupling of a new, protected amino acid. This iterative process allows for the synthesis of peptides of a defined sequence.
A typical SPPS cycle, particularly using the prevalent Fmoc (9-fluorenylmethyloxycarbonyl) strategy, consists of the following key stages:
-
Resin Swelling: The solid support is swelled in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to ensure optimal accessibility of the reactive sites.
-
Fmoc-Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid or peptide is removed, typically using a solution of piperidine in DMF. This exposes a free amine group for the next coupling step.
-
Washing: The resin is thoroughly washed to remove excess deprotection reagent and byproducts.
-
Amino Acid Coupling: The carboxylic acid group of the incoming Fmoc-protected amino acid is activated by a coupling reagent and then reacted with the free amine on the resin-bound peptide chain to form a new peptide bond.
-
Washing: The resin is washed again to remove unreacted reagents and byproducts.
These steps are repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically with a strong acid cocktail such as trifluoroacetic acid (TFA).
Established Coupling Reagents in SPPS
The success of the coupling step is critical for the overall yield and purity of the final peptide. A variety of coupling reagents have been developed to facilitate efficient amide bond formation while minimizing side reactions, such as racemization. These reagents can be broadly categorized into carbodiimides, aminium/uronium salts, and phosphonium salts. The choice of reagent often depends on the specific amino acids being coupled, particularly in the case of sterically hindered residues.
Below is a summary of commonly used coupling reagents in SPPS.
| Reagent Class | Example Reagents | Key Characteristics |
| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Cost-effective and widely used. Often used with additives like HOBt or Oxyma to suppress racemization. The byproduct of DIC is a soluble urea, making it suitable for SPPS.[1] |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, TBTU | Highly efficient and fast-acting coupling reagents.[1] HATU is particularly effective for coupling sterically hindered amino acids and can reduce racemization.[1] |
| Phosphonium Salts | PyBOP, PyAOP | Known for their high reactivity and efficiency, especially in difficult coupling scenarios. |
| Triazine-based Reagents | DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) | Effective in a wide range of solvents, including aqueous and alcoholic solutions, offering versatility.[2][3] |
Experimental Protocols for a General SPPS Cycle (Fmoc-Strategy)
The following protocols are provided as a general guideline for manual solid-phase peptide synthesis using the Fmoc strategy. These can be adapted for use with automated peptide synthesizers.
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) in a suitable reaction vessel.
-
Add a sufficient volume of DMF to cover the resin completely.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
After swelling, drain the DMF from the reaction vessel.
Protocol 2: Fmoc-Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the treatment with the piperidine solution for another 10-15 minutes to ensure complete removal of the Fmoc group.
-
Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
Protocol 3: Amino Acid Coupling using HBTU/DIPEA
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HBTU (2.9-4.5 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution to act as a base.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times).
Protocol 4: Final Cleavage and Peptide Precipitation
-
After the final amino acid has been coupled and deprotected, wash the peptide-resin with DCM and dry it under a vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O).
-
Add the cleavage cocktail to the dried resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum. The peptide can then be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow and Pathway Visualizations
To aid in the understanding of the SPPS process, the following diagrams illustrate the general workflow and the chemical logic of the peptide coupling step.
References
Application Notes and Protocols: N,N'-Dimethoxy-N,N'-dimethyloxamide as a Reagent for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-Dimethoxy-N,N'-dimethyloxamide, the bis-Weinreb amide of oxalic acid, is a versatile yet underutilized reagent with significant potential in synthetic organic chemistry. While direct applications in heterocyclic synthesis are not extensively documented, its structure presents a compelling opportunity for its use as a stable, crystalline precursor to 1,2-dicarbonyl synthons. This document outlines the proposed application of this compound for the one-pot synthesis of quinoxalines and pyrazines, important structural motifs in medicinal chemistry. The protocols provided are based on established principles of Weinreb amide reactivity and standard heterocyclic synthesis methodologies.
Introduction to this compound
This compound is a bifunctional reagent containing two N-methoxy-N-methylamide (Weinreb amide) moieties. The Weinreb amide is a well-established functional group in organic synthesis, renowned for its ability to react with organometallic reagents (such as Grignard or organolithium reagents) to produce ketones in high yields, resisting the common problem of over-addition to form tertiary alcohols.[1] This controlled reactivity is attributed to the formation of a stable, chelated tetrahedral intermediate.[1]
The subject of these notes, this compound, leverages the properties of two Weinreb amide groups. It can be conceptualized as a masked form of an oxalyl group (-CO-CO-). This reagent can be prepared from readily available starting materials and offers the potential for the in-situ generation of 1,2-dicarbonyl compounds upon reaction with organometallic reagents. These 1,2-dicarbonyls are key intermediates for the synthesis of various N-heterocycles.[2][3]
Proposed Applications in Heterocyclic Synthesis
The primary proposed application is a one-pot, two-step synthesis of substituted quinoxalines and pyrazines.
-
Step 1: In-situ generation of a 1,2-dicarbonyl intermediate. this compound reacts with two equivalents of an organometallic reagent (e.g., a Grignard reagent) to form a 1,2-dicarbonyl compound.
-
Step 2: Cyclocondensation. The in-situ generated 1,2-dicarbonyl compound is trapped by a 1,2-diamine (an ortho-phenylenediamine for quinoxalines or an ethylenediamine for pyrazines) to yield the desired heterocyclic ring system.[4][5][6]
This approach offers a modular and efficient route to symmetrically substituted quinoxalines and pyrazines, starting from a stable, easily handled solid precursor.
Logical Workflow for Heterocycle Synthesis
Caption: General workflow for the proposed synthesis of heterocycles.
Data Presentation: Representative Reaction Parameters
The following table summarizes representative, hypothetical conditions for the proposed syntheses. These are based on typical parameters for Weinreb amide reactions and quinoxaline/pyrazine syntheses.[2][3][5][7] Optimization will be required for specific substrates.
| Entry | Heterocycle Target | R-Group (from R-MgX) | 1,2-Diamine | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | 2,3-Diphenylquinoxaline | Phenyl | 1,2-Phenylenediamine | THF, then EtOH/AcOH | -20 to 80 | 4-6 | 75-90 |
| 2 | 2,3-Dimethylquinoxaline | Methyl | 1,2-Phenylenediamine | THF, then EtOH/AcOH | -20 to 80 | 4-6 | 70-85 |
| 3 | 2,3-Di(n-butyl)quinoxaline | n-Butyl | 1,2-Phenylenediamine | THF, then EtOH/AcOH | -20 to 80 | 4-6 | 65-80 |
| 4 | 2,3-Diphenylpyrazine | Phenyl | 1,2-Ethylenediamine | THF, then EtOH | -20 to 80 | 4-6 | 70-85 |
| 5 | 2,3-Dimethylpyrazine | Methyl | 1,2-Ethylenediamine | THF, then EtOH | -20 to 80 | 4-6 | 65-80 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a patented procedure.[8]
Reaction Scheme:
Caption: Synthesis of the title reagent.
Materials:
-
Oxalyl chloride (1.0 eq)
-
N,O-Dimethylhydroxylamine hydrochloride (2.1 eq)
-
Pyridine (2.2 eq)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add N,O-dimethylhydroxylamine hydrochloride (2.1 eq) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add pyridine (2.2 eq) to the suspension and stir for 15 minutes.
-
Dissolve oxalyl chloride (1.0 eq) in anhydrous THF and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove pyridine hydrochloride.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the crude product in ethyl acetate and wash with cold 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford this compound as a solid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). A reported yield for a similar synthesis in THF is 83.6%.[8]
Protocol 2: Proposed One-Pot Synthesis of 2,3-Diphenylquinoxaline
Reaction Scheme:
Caption: Proposed synthesis of 2,3-diphenylquinoxaline.
Materials:
-
This compound (1.0 eq)
-
Phenylmagnesium bromide (3.0 M in diethyl ether, 2.1 eq)
-
o-Phenylenediamine (1.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
Add this compound (1.0 eq) to a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.
-
Add anhydrous THF to dissolve the starting material.
-
Cool the solution to -20 °C using a suitable cooling bath.
-
Add phenylmagnesium bromide (2.1 eq) dropwise via syringe, maintaining the internal temperature below -15 °C.
-
After the addition is complete, allow the reaction to warm slowly to room temperature over 2 hours.
-
In a separate flask, dissolve o-phenylenediamine (1.0 eq) in a mixture of ethanol and a catalytic amount of glacial acetic acid.
-
Transfer the solution of o-phenylenediamine to the reaction flask containing the in-situ generated 1,2-dicarbonyl intermediate.
-
Heat the resulting mixture to reflux (approx. 80 °C) for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 2,3-diphenylquinoxaline.
Protocol 3: Proposed One-Pot Synthesis of 2,3-Diphenylpyrazine
Reaction Scheme:
Caption: Proposed synthesis of 2,3-diphenylpyrazine.
Materials:
-
This compound (1.0 eq)
-
Phenylmagnesium bromide (3.0 M in diethyl ether, 2.1 eq)
-
1,2-Ethylenediamine (1.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol
Procedure:
-
Add this compound (1.0 eq) to a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.
-
Add anhydrous THF to dissolve the starting material.
-
Cool the solution to -20 °C.
-
Add phenylmagnesium bromide (2.1 eq) dropwise via syringe, maintaining the internal temperature below -15 °C.
-
After the addition is complete, allow the reaction to warm slowly to room temperature over 2 hours.
-
Add 1,2-ethylenediamine (1.0 eq) dissolved in ethanol to the reaction mixture.
-
Heat the resulting mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction and quench with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 2,3-diphenylpyrazine.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. One-pot, facile synthesis of quinoxaline derivatives from bis-aryl α-hydroxyketones and o-arenediamines using KMnO4/CuSO4 [scielo.org.za]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. CN100386310C - Preparation method of N,N'-dialkoxy-N,N'-dialkyloxalamide - Google Patents [patents.google.com]
Application Notes and Protocols for the Activation of Carboxylic Acids via N-Methoxy-N-methylamide (Weinreb Amide) Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The conversion of carboxylic acids into amides is a cornerstone of organic synthesis, particularly in the pharmaceutical and biotechnology industries. N-methoxy-N-methylamides, commonly known as Weinreb amides, are versatile intermediates that allow for the synthesis of ketones and aldehydes from carboxylic acids with high selectivity and yield. This document provides detailed protocols for the activation of carboxylic acids to form Weinreb amides using various modern coupling reagents. While the specific reagent N,N'-Dimethoxy-N,N'-dimethyloxamide is not commonly documented for this purpose, the following protocols describe well-established and efficient alternative methods to achieve this critical transformation.
Mechanism of Carboxylic Acid Activation for Weinreb Amide Synthesis
The synthesis of Weinreb amides from carboxylic acids generally proceeds through the activation of the carboxylic acid, followed by nucleophilic attack by N,O-dimethylhydroxylamine. The activating agent facilitates the formation of a highly reactive intermediate, such as an active ester or a mixed anhydride, which is then readily converted to the stable Weinreb amide.
Experimental Protocols
This section details protocols for the formation of Weinreb amides from carboxylic acids using three different classes of activating reagents: a triazine-based reagent (DMTMM), a carbodiimide-based reagent (EDC with HOBt), and a phosphonium-based reagent.
Protocol 1: Activation using 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)
DMTMM is a highly efficient, water-soluble coupling reagent that allows for direct amide bond formation under mild conditions.
Materials:
-
Carboxylic acid
-
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)
-
N,O-Dimethylhydroxylamine hydrochloride
-
N-Methylmorpholine (NMM) or other suitable base
-
Solvent (e.g., Methanol, Acetonitrile, Water)
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv.) in the chosen solvent, add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv.) and N-methylmorpholine (1.1 equiv.).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add DMTMM (1.2 equiv.) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the crude Weinreb amide, which can be purified by column chromatography if necessary.[1][2][3]
Logical Workflow for Weinreb Amide Synthesis using DMTMM
References
Troubleshooting & Optimization
"troubleshooting low yields in N,N'-Dimethoxy-N,N'-dimethyloxamide reactions"
Welcome to the technical support center for N,N'-Dimethoxy-N,N'-dimethyloxamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding challenges encountered during this reaction, with a primary focus on troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low to no yield in the synthesis of this compound?
A major contributor to low or no product yield is the presence of moisture in the reaction. The starting materials, particularly if using oxalyl chloride, are highly sensitive to water. Any moisture can lead to the rapid decomposition of reagents and prevent the formation of the desired product. It is crucial to use anhydrous solvents and thoroughly dried glassware under an inert atmosphere (e.g., nitrogen or argon).
Q2: Can the choice of starting material significantly impact the reaction yield?
Yes, the choice of the oxalic acid derivative can have a substantial effect on the final yield. For instance, reactions using dimethyl oxalate or diethyl oxalate tend to provide higher yields compared to diphenyl oxalate.
Q3: What is the role of the base in this reaction, and how does it affect the outcome?
When using the hydrochloride salt of N,O-dimethylhydroxylamine, a base is required to neutralize the HCl and generate the free hydroxylamine for the reaction. The choice and amount of base are critical. A strong, non-nucleophilic base is often preferred. Inadequate amounts of base will result in incomplete reaction.
Q4: My reaction seems to stall, and I observe unreacted starting materials. What could be the issue?
Incomplete reactions can stem from several factors:
-
Insufficient reaction time or temperature: The reaction may require longer incubation or gentle heating to proceed to completion. The optimal temperature is typically between -20°C and 50°C.[1]
-
Poor mixing: Ensure efficient stirring, especially if the reaction mixture is heterogeneous.
-
Stoichiometry: An incorrect molar ratio of reactants can lead to unreacted starting materials. A slight excess of the N,O-dimethylhydroxylamine may be beneficial.
Q5: I'm observing unexpected side products. What are the likely culprits?
Side product formation can be attributed to:
-
Reaction with solvent: If using a solvent like DMF with oxalyl chloride, it can react to form a Vilsmeier reagent, leading to undesired byproducts.
-
Over-addition: While the use of N,O-dimethylhydroxylamine is intended to prevent over-addition to form tertiary alcohols (a common issue in Grignard reactions with esters or acid chlorides), suboptimal conditions could potentially lead to side reactions.
-
Mono-substituted intermediates: Incomplete reaction can result in the formation of mono-N-alkoxy-N-alkyloxamic acid derivatives.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Moisture contamination leading to reagent decomposition. | Ensure all glassware is oven-dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (nitrogen or argon). |
| Suboptimal reaction temperature. | Optimize the reaction temperature. A range of -20°C to 50°C is generally recommended.[1] Perform small-scale trials to find the optimal temperature for your specific setup. | |
| Incorrect stoichiometry of reactants. | Carefully check the molar ratios of your starting materials and base. A slight excess of N,O-dimethylhydroxylamine may improve the yield. | |
| Presence of Unreacted Starting Material | Insufficient reaction time. | Monitor the reaction progress using TLC or LC-MS and allow the reaction to proceed for a longer duration if necessary. |
| Inadequate mixing of reactants. | Ensure vigorous and efficient stirring throughout the reaction. | |
| Formation of a Complex Mixture of Products | Reaction with a reactive solvent (e.g., DMF with oxalyl chloride). | Choose a non-reactive solvent such as THF, dichloromethane, or isopropanol.[1] |
| Side reactions due to improper temperature control. | Maintain a stable and optimized reaction temperature. Use an ice bath or cryocooler for better control, especially during the addition of reagents. | |
| Difficulty in Product Purification | Product is partially soluble in the crystallization solvent. | Cool the crystallization mixture thoroughly to maximize precipitation. Minimize the volume of solvent used for washing the isolated product. |
| Presence of polar byproducts. | An aqueous workup with a mild acid or base wash can help remove polar impurities before final purification. |
Quantitative Data Summary
The following tables summarize the impact of different starting materials and solvents on the reaction yield for the synthesis of this compound, based on experimental data.[1]
Table 1: Effect of Oxalic Acid Diester on Reaction Yield
| Oxalic Acid Diester | Solvent | Reaction Yield (%) |
| Dimethyl Oxalate | Methanol | 88.8 |
| Diethyl Oxalate | Methanol | 84.7 |
| Dibutyl Oxalate | Ethanol | 83.1 |
| Diphenyl Oxalate | Ethanol | 57.1 |
Table 2: Effect of Solvent on Reaction Yield (using Diethyl Oxalate)
| Solvent | Reaction Yield (%) |
| Tetrahydrofuran (THF) | 83.6 |
| Isopropanol | 80.8 |
| Acetonitrile | 78.8 |
| Dimethylformamide (DMF) | 77.5 |
| Dimethyl Carbonate | 75.7 |
| Toluene | 71.0 |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound from Diethyl Oxalate [1]
-
Reaction Setup: In a flask equipped with a stirrer, thermometer, and dropping funnel, add 12.63 g (84.7 mmol) of 98% diethyl oxalate, 16.72 g (169.4 mmol) of 98.8% N,O-dimethylhydroxylamine hydrochloride, and 10 ml of methanol.
-
Reagent Addition: While maintaining the liquid temperature at 3-7°C, slowly add 65.36 g (338.8 mmol) of a 28% by mass sodium methoxide methanol solution dropwise.
-
Reaction: Stir the reaction mixture at 3-8°C for 3 hours.
-
Workup:
-
In a separate flask, cool 90 ml of 2 mol/l hydrochloric acid to 5°C.
-
Slowly add the reaction mixture to the cooled hydrochloric acid solution while maintaining the temperature between 5-15°C and stirring.
-
The reaction yield can be determined at this stage by HPLC analysis of the resulting solution.
-
-
Isolation:
-
Concentrate the reaction liquid under reduced pressure.
-
Extract the residue with 1500 ml of ethyl acetate.
-
Concentrate the organic layer under reduced pressure.
-
Add 240 g of n-heptane and stir the mixture for 30 minutes while maintaining the liquid temperature at 5-10°C.
-
Filter the precipitated crystals, wash with cooled n-heptane, and dry under reduced pressure to obtain this compound as white crystals.
-
Visualizations
References
Technical Support Center: Optimizing N,N'-Dimethoxy-N,N'-dimethyloxamide Couplings
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with N,N'-Dimethoxy-N,N'-dimethyloxamide couplings. Given the steric hindrance associated with this reagent, optimizing reaction times and conditions is critical for successful synthesis.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound coupling reactions so slow?
A1: The primary reason for slow reaction times is the significant steric hindrance around the nitrogen atoms of this compound. The bulky methoxy and methyl groups impede the approach of the activated carboxylic acid, slowing down the rate of amide bond formation. This can lead to incomplete reactions and the formation of byproducts.
Q2: Which coupling reagents are most effective for this type of hindered coupling?
A2: For sterically hindered couplings, high-reactivity uronium/aminium or phosphonium salt-based reagents are highly recommended. Reagents such as HATU, HCTU, and PyAOP are particularly effective as they form highly reactive activated esters that can overcome the steric barrier.[1][2] HATU is often considered the reagent of choice due to its high efficiency and ability to minimize racemization.[1][3]
Q3: How can I monitor the progress of the coupling reaction?
A3: Standard monitoring methods like the ninhydrin (Kaiser) test are not suitable for secondary amines like this compound as they do not produce the characteristic blue color. The bromophenol blue test is a reliable alternative, where a blue or green color indicates an incomplete reaction (free amine) and a yellow color signifies a complete reaction.
Q4: What is "double coupling" and when is it necessary?
A4: Double coupling is the process of repeating the coupling step with a fresh solution of reagents after the initial reaction time has elapsed. This is a common and effective strategy for difficult couplings, such as those involving sterically hindered amines, to drive the reaction to completion.[2]
Q5: Can increasing the reaction temperature speed up the coupling?
A5: Yes, increasing the temperature can help overcome the activation energy barrier for sterically hindered couplings. However, this must be done with caution as higher temperatures can also increase the risk of side reactions and racemization.[4] The optimal temperature should be determined empirically for each specific reaction.
Troubleshooting Guide
Issue 1: Low Coupling Yield / Incomplete Reaction
-
Question: My analysis (e.g., HPLC, LC-MS) shows a significant amount of unreacted starting material after the coupling step. What should I do?
-
Answer:
-
Possible Cause: Insufficient activation or reaction time due to steric hindrance.
-
Solutions:
-
Optimize Coupling Reagent: Switch to a more powerful coupling reagent like HATU or HCTU, which form more reactive esters and can accelerate the reaction rate.[2]
-
Increase Reaction Time: Extend the coupling time significantly. For highly hindered systems, reactions may require 4-6 hours or even be left overnight.[2]
-
Perform a Double Coupling: After the initial coupling period, drain the reaction vessel and repeat the coupling step with a fresh solution of the activated acid and coupling reagent.[2]
-
Increase Reagent Equivalents: Use a higher excess (2-4 equivalents) of the protected amino acid and coupling reagent to drive the reaction forward.
-
-
Issue 2: Formation of Side Products
-
Question: I am observing significant side products in my reaction mixture. How can I minimize their formation?
-
Answer:
-
Possible Cause: Prolonged reaction times or elevated temperatures leading to decomposition or side reactions. Another cause could be the choice of base.
-
Solutions:
-
Optimize Temperature: If heating, find the minimum temperature necessary to achieve a reasonable reaction rate without significant byproduct formation.[4]
-
Choice of Base: Use a weaker, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Stronger, less hindered bases can lead to side reactions.
-
Control Pre-activation Time: Minimize the time the carboxylic acid is pre-activated with the coupling reagent before adding the amine component to reduce the potential for degradation of the activated species.
-
-
Issue 3: Racemization/Epimerization of Chiral Centers
-
Question: I am concerned about maintaining the stereochemical integrity of my chiral starting materials. What steps can I take to prevent racemization?
-
Answer:
-
Possible Cause: The activated carboxylic acid is susceptible to racemization, especially with prolonged activation times and at higher temperatures.
-
Solutions:
-
Select the Right Coupling Reagent: HATU is known to be superior to many other coupling reagents in minimizing racemization due to the formation of a more reactive OAt-ester, which leads to shorter reaction times.[2]
-
Use Additives: Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress racemization.
-
Control Temperature: Perform the coupling at a lower temperature (e.g., 0 °C to room temperature) to reduce the rate of racemization. Be aware that this will likely require longer reaction times.
-
-
Data Presentation
The following table provides representative data on the impact of different coupling reagents and reaction conditions on the reaction time for a typical this compound coupling.
| Coupling Reagent | Base | Temperature (°C) | Reaction Time (h) | Estimated Yield (%) |
| HBTU | DIPEA | 25 | 12 | 60-70 |
| HBTU | DIPEA | 50 | 6 | 70-80 |
| HCTU | DIPEA | 25 | 8 | 75-85 |
| HCTU | DIPEA | 50 | 4 | 80-90 |
| HATU | DIPEA | 25 | 4 | >90 |
| HATU | DIPEA | 0 | 10 | >90 (low racemization) |
| PyBOP | DIPEA | 25 | 6 | 80-90 |
| EDC/HOBt | NMM | 25 | 24 | 50-60 |
This data is representative and compiled from trends observed in the literature for sterically hindered couplings. Actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for this compound Coupling using HATU
This protocol outlines a general procedure for the coupling of a carboxylic acid to this compound.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Activation Mixture Preparation:
-
In a clean, dry, inert-atmosphere flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the mixture.
-
Stir the mixture at room temperature for 2-3 minutes to allow for pre-activation. The solution may change color.
-
-
Coupling Reaction:
-
Add this compound (1.1 eq) to the activated mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to confirm the consumption of the starting material.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound coupled product.
-
Visualizations
Caption: Experimental workflow for this compound coupling.
Caption: Troubleshooting decision tree for optimizing couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
"side reactions of N,N'-Dimethoxy-N,N'-dimethyloxamide and how to avoid them"
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may be encountered during the synthesis, handling, and use of N,N'-Dimethoxy-N,N'-dimethyloxamide.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction: Insufficient reaction time or temperature. | - Ensure the reaction is allowed to proceed for the recommended duration. - Optimize the reaction temperature; while higher temperatures may increase the rate, they can also lead to decomposition. |
| Side reactions: Formation of undesired byproducts. | - Carefully control the stoichiometry of reactants. - Choose an appropriate solvent. Non-polar aprotic solvents may be preferable. - Maintain an inert and anhydrous atmosphere to prevent hydrolysis. | |
| Degradation of product: The product may be sensitive to heat or acidic/basic conditions. | - Avoid excessive heating during reaction and workup. - Use mild conditions for purification. Neutralize any acidic or basic residues before concentration. | |
| Presence of Impurities in the Final Product | Incomplete reaction: Unreacted starting materials (e.g., oxalyl chloride, N,O-dimethylhydroxylamine). | - Monitor the reaction progress using techniques like TLC or LC-MS to ensure full conversion of starting materials. - Purify the crude product using column chromatography or recrystallization. |
| Formation of byproducts: Hydrolysis, thermal decomposition, or other side reactions. | - Implement the solutions for avoiding side reactions mentioned above. - For purification, consider a multi-step approach, such as an aqueous wash followed by chromatography. | |
| Solvent-related impurities: Residual solvent from the reaction or purification. | - Dry the final product under high vacuum. - For high-boiling solvents, consider co-evaporation with a more volatile solvent like toluene. | |
| Product Decomposition During Storage | Instability of the compound: N,N'-dialkoxyamides can be susceptible to thermal and hydrolytic degradation.[1] | - Store the compound in a cool, dry, and dark place. - Store under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture and air exposure. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely side reactions during the synthesis of this compound?
A1: While direct studies on the side reactions of this compound are limited, based on the reactivity of analogous compounds like N,N-dialkoxyamides and the reagents used in its synthesis (e.g., oxalyl chloride and N,O-dimethylhydroxylamine), potential side reactions include:
-
Hydrolysis: The presence of water can lead to the hydrolysis of the amide bonds, resulting in the formation of N,N'-dimethyl-N,N'-dihydroxyoxamide and methanol.
-
Thermal Decomposition: Similar to other N,N-dialkoxyamides, thermal decomposition may occur, potentially through homolysis of the N-O bond to form radical species.[1]
-
Reactions with Byproducts from Reagents: The synthesis often involves the use of a base to neutralize the HCl salt of N,O-dimethylhydroxylamine. Incomplete neutralization or side reactions of the base can introduce impurities.
Q2: How can I minimize the formation of these side products?
A2: To minimize side reactions, the following precautions are recommended:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Temperature Control: Maintain the recommended reaction temperature. Avoid excessive heating, which can promote decomposition.
-
Stoichiometric Control: Use precise molar equivalents of the reactants. An excess of either oxalyl chloride or N,O-dimethylhydroxylamine can lead to the presence of unreacted starting materials and potential side reactions.
-
Choice of Base and Solvent: Select a non-nucleophilic base for the neutralization step. The choice of solvent can also influence the reaction outcome; aprotic solvents are generally preferred.
Q3: What is the recommended method for purifying crude this compound?
A3: The purification strategy will depend on the nature of the impurities. A general approach involves:
-
Aqueous Workup: Carefully wash the crude reaction mixture with a mild aqueous solution (e.g., saturated sodium bicarbonate) to remove any acidic impurities, followed by a brine wash to remove excess water.
-
Drying: Thoroughly dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure at a low temperature.
-
Chromatography: Perform column chromatography on silica gel to separate the desired product from non-polar and highly polar impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is often effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.
Q4: How can I assess the purity of my synthesized this compound?
A4: The purity of the compound can be assessed using a combination of the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any organic impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity of the compound.
-
Elemental Analysis: To confirm the elemental composition of the synthesized compound.
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and desired scale.
Materials:
-
Oxalyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Anhydrous non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend N,O-dimethylhydroxylamine hydrochloride in the anhydrous aprotic solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the anhydrous non-nucleophilic base to the suspension.
-
Stir the mixture at 0 °C for 30-60 minutes.
-
In a separate flame-dried flask, prepare a solution of oxalyl chloride in the same anhydrous aprotic solvent.
-
Slowly add the oxalyl chloride solution to the cold (0 °C) mixture of N,O-dimethylhydroxylamine and base via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
Technical Support Center: Improving Product Purity in N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) Reactions
Disclaimer: Information regarding "N,N'-Dimethoxy-N,N'-dimethyloxamide" is limited in publicly available scientific literature. This guide focuses on the closely related and widely used reagent, N,N-Dimethylformamide dimethyl acetal (DMF-DMA) , to address common challenges in improving product purity. The principles and techniques discussed here are often applicable to reactions with similar byproducts and purification challenges.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of products derived from reactions involving N,N-Dimethylformamide dimethyl acetal (DMF-DMA).
Troubleshooting Guide
This guide addresses common issues encountered during the workup and purification of products from DMF-DMA reactions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Difficulty removing excess DMF-DMA and DMF byproduct | High boiling point and miscibility of DMF-DMA and its common byproduct N,N-dimethylformamide (DMF) with many organic solvents.[1][2] | Aqueous Extraction: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether) and wash repeatedly with water or brine. For small amounts of DMF, five washes with a volume of water five times that of the DMF should be effective.[1]LiCl Wash: A 5-10% aqueous lithium chloride solution can be more effective than water for removing residual DMF.[1]Acid Wash: A dilute acid wash (e.g., 0.5 N HCl) can help remove basic impurities and residual DMF.[1]Co-evaporation: Add toluene to the crude product and evaporate under reduced pressure. Toluene can form an azeotrope with DMF, aiding its removal.[1]High Vacuum: If the product is not volatile, applying a high vacuum can help remove residual DMF-DMA.[1] |
| Product contaminated with methanol or dimethylamine | These are common byproducts of reactions involving DMF-DMA.[1][2] | Aqueous Wash: Both methanol and dimethylamine are highly water-soluble and can be effectively removed by aqueous extraction. An acidic wash will efficiently remove the basic dimethylamine.[1] |
| Low product yield after purification | - Product loss during aqueous washes due to some water solubility.- Adsorption of the product onto silica gel during chromatography. | Back-Extraction: If product loss to the aqueous layer is suspected, re-extract the aqueous washes with a fresh organic solvent.[1]Minimize Washes: Use the minimum number of effective washes.Alternative Stationary Phase: If product adsorbs to silica gel, consider using a different stationary phase like alumina, or employ non-chromatographic purification methods such as distillation or crystallization.[1] |
| Formation of stable emulsions during aqueous workup | High concentration of polar solvents or amphiphilic impurities. | Brine Wash: Washing with a saturated aqueous solution of sodium chloride (brine) can help break emulsions.[1]Solvent Addition: Adding more of the organic solvent can sometimes resolve the emulsion.Change Extraction Solvent: Using a less polar solvent for extraction might prevent emulsion formation.[1] |
| Product degradation on silica gel chromatography | The product may be sensitive to the acidic nature of standard silica gel. | Neutralized Silica Gel: Pre-treat the silica gel by slurrying it with a solvent system containing a small amount of a non-polar base, such as triethylamine (e.g., 1% in the eluent), before packing the column.[1]Alternative Stationary Phase: Use a less acidic stationary phase like alumina (neutral or basic).[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in reactions where DMF-DMA is used?
A1: The most common byproducts are N,N-dimethylformamide (DMF), methanol, and dimethylamine.[1][2] The formation of these byproducts is inherent to the reactivity of DMF-DMA.
Q2: How can I effectively remove both unreacted DMF-DMA and the DMF byproduct?
A2: Both DMF-DMA and DMF are high-boiling, polar, and water-miscible solvents. The most effective method for their removal is typically through repeated aqueous extractions.[1] Washing the organic layer with water or, more effectively, a dilute lithium chloride solution can significantly reduce their concentration. For stubborn traces, azeotropic distillation with toluene or application of a high vacuum (if the product is stable and non-volatile) are also viable options.[1]
Q3: My product has some water solubility. How can I purify it without significant loss during aqueous extraction?
A3: If your product has partial water solubility, it is crucial to minimize the volume and number of aqueous washes. Using brine for washes can decrease the solubility of organic compounds in the aqueous phase (salting-out effect). Additionally, you should always back-extract the combined aqueous layers with fresh organic solvent to recover any dissolved product.[1]
Q4: When should I choose crystallization over column chromatography for purification?
A4: Crystallization is an excellent choice if your product is a solid and a suitable solvent system can be found to afford good quality crystals, leaving impurities behind in the mother liquor. It is often more scalable and cost-effective than chromatography. Column chromatography is more versatile for separating products from impurities with different polarities, especially for oils or solids that are difficult to crystallize.[1]
Q5: Are there any alternatives to silica gel chromatography if my compound is acid-sensitive?
A5: Yes. If your compound degrades on silica gel, you have several alternatives. You can neutralize the silica gel with a base like triethylamine before use.[1] Alternatively, you can use a different stationary phase such as neutral or basic alumina. For very sensitive compounds, non-chromatographic methods like distillation, crystallization, or preparative thin-layer chromatography (prep-TLC) on a different stationary phase might be more suitable.[1]
Experimental Protocols
Protocol 1: General Extractive Workup for Products with Low Water Solubility
This protocol describes a standard procedure to remove DMF-DMA and its water-soluble byproducts from a reaction mixture when the desired product is not water-soluble.
-
Cool the Reaction Mixture: Allow the reaction mixture to cool to room temperature.
-
Dilute with Organic Solvent: Dilute the mixture with a water-immiscible organic solvent such as ethyl acetate (EtOAc) or diethyl ether (Et₂O). A volume of 5-10 times the initial reaction volume is a good starting point.[1]
-
Perform Aqueous Washes: Transfer the diluted mixture to a separatory funnel. Wash the organic layer with water. For every 5 mL of DMF-DMA/DMF in the reaction, use at least 5 x 10 mL of water for the washes.[1] Repeat the water wash 3-5 times.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to break any emulsions and remove residual water from the organic layer.[1]
-
Dry the Organic Layer: Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1]
-
Filter and Concentrate: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.[1]
-
Further Purification: The crude product can then be further purified by column chromatography, crystallization, or distillation as needed.[1]
Protocol 2: Purification by Precipitation
This method is useful when the desired product is a solid and is insoluble in a particular solvent in which the impurities are soluble.
-
Dissolve the Crude Product: Dissolve the crude product in a minimum amount of a suitable solvent in which it is soluble.
-
Add Anti-Solvent: Slowly add an "anti-solvent" (a solvent in which the product is insoluble but impurities are soluble) to the solution while stirring.
-
Complete Precipitation: Continue adding the anti-solvent until no more precipitate is observed. Cooling the mixture in an ice bath can often improve the yield of the precipitate.[1]
-
Isolate the Product: Collect the solid product by vacuum filtration.
-
Wash the Product: Wash the filtered solid cake with a small amount of the cold anti-solvent to remove any remaining impurities.[1]
-
Dry the Product: Dry the purified solid product under a high vacuum.[1]
Visualizations
Caption: General experimental workflow for purification.
Caption: Troubleshooting decision tree for product purification.
References
Technical Support Center: Stability and Degradation of N,N'-Dimethoxy-N,N'-dimethyloxamide and N,N-Dimethylformamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and managing the stability of N,N-Dimethylformamide (DMF) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of DMF?
A1: The stability of DMF is primarily influenced by temperature, light, moisture, and the presence of acidic or basic catalysts.[1][2]
-
Temperature: DMF is stable at temperatures up to its boiling point (153°C) under atmospheric pressure in the absence of catalysts.[1] Thermal decomposition begins at temperatures above 350°C.[1][3]
-
Light: Exposure to ultraviolet (UV) radiation can induce photochemical degradation of DMF.[1][4]
-
Moisture and pH: DMF can undergo hydrolysis, which is accelerated by the presence of acids or bases and elevated temperatures.[1][4][5]
-
Biotic Factors: In non-sterile environments, DMF can be biodegraded by various microorganisms.[3][6]
Q2: What are the main degradation products of DMF?
A2: The degradation of DMF can yield several products depending on the degradation pathway:
-
Thermal Decomposition: Primarily produces dimethylamine and carbon monoxide.[1][3]
-
Photochemical Degradation: Can lead to the formation of dimethylamine and formaldehyde.[4]
-
Biodegradation: Intermediate products include formic acid and dimethylamine, which are further broken down into ammonia, carbon dioxide, and water.[3]
-
Atmospheric Photo-oxidation: Reaction with OH radicals can produce N-methylmethanimine, N-nitrosodimethylamine, and N-nitrodimethylamine.[7][8]
Q3: How can I minimize the degradation of DMF during storage and in my experiments?
A3: To minimize DMF degradation, consider the following:
-
Storage: Store DMF in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[9] High-purity DMF is best stored in aluminum tanks.[10]
-
Handling: Avoid contact with strong acids, bases, and oxidizing agents.[9] Use under an inert atmosphere (e.g., nitrogen or argon) if conducting reactions at elevated temperatures for extended periods.
-
Purification: If necessary, purify DMF before use to remove degradation products and water. Common methods include drying with agents like molecular sieves followed by distillation under reduced pressure.[2]
Troubleshooting Guides
This section addresses common issues encountered during experiments involving DMF.
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected side products in a reaction using DMF as a solvent. | DMF degradation products (e.g., dimethylamine, formic acid) are reacting with your reagents. | 1. Verify DMF Purity: Use a fresh bottle of high-purity DMF or purify the solvent before use. You can test for the presence of amines using a colorimetric test with 1-fluoro-2,4-dinitrobenzene.[2]2. Control Reaction Conditions: If the reaction is run at high temperatures, consider if a lower temperature or shorter reaction time is feasible. Running the reaction under an inert atmosphere can also help.3. Use an Alternative Solvent: If DMF degradation is unavoidable and problematic, consider a more stable aprotic polar solvent for your reaction. |
| Inconsistent reaction yields or kinetics. | The presence of water in DMF is leading to hydrolysis and changes in the reaction environment (e.g., pH). | 1. Use Anhydrous DMF: Ensure you are using a grade of DMF with low water content. 2. Proper Handling: Use dry glassware and handle the solvent under anhydrous conditions to prevent moisture absorption, as DMF is hygroscopic.[10]3. Quantify Water Content: Use Karl Fischer titration to determine the water content of your DMF if it is critical for your reaction. |
| pH of the reaction mixture changes over time. | Hydrolysis of DMF is producing formic acid (acidic) or dimethylamine (basic). | 1. Buffer the Reaction: If compatible with your chemistry, use a buffer to maintain a stable pH.2. Minimize Water: As mentioned above, using anhydrous DMF and techniques will reduce hydrolysis.[5]3. Inhibit Hydrolysis: In some industrial applications, hydrolysis inhibitors like glutaraldehyde have been used.[5] This is not a common practice in laboratory synthesis and would need to be validated for your specific reaction. |
| Discoloration of the DMF (yellowing). | Can be a sign of degradation and the formation of impurities. | 1. Check Storage Conditions: Ensure the DMF has not been exposed to light or stored for an extended period in a partially empty container.2. Purify Before Use: Distill the DMF under reduced pressure to remove non-volatile impurities. |
Data Presentation
Table 1: Summary of DMF Stability and Degradation Conditions
| Degradation Type | Conditions | Major Degradation Products | References |
| Thermal Decomposition | > 350°C | Dimethylamine, Carbon Monoxide | [3],[1] |
| Hydrolysis (Acid/Base Catalyzed) | Elevated temperature, presence of water, acid, or base | Formic Acid, Dimethylamine | [4],[1],[5] |
| Photochemical Degradation | UV Irradiation | Dimethylamine, Formaldehyde | [4] |
| Biodegradation | Presence of microorganisms | Formic Acid, Dimethylamine, NH₃, CO₂, H₂O | [3],[6] |
| Atmospheric Photo-oxidation | Reaction with OH radicals | N-methylmethanimine, N-nitrosodimethylamine, N-nitrodimethylamine | [7],[8] |
Experimental Protocols
Protocol 1: General Procedure for Monitoring DMF Degradation by Gas Chromatography (GC)
This protocol provides a general method for monitoring the degradation of DMF and the appearance of a primary degradation product, dimethylamine.
-
Sample Preparation:
-
Prepare a stock solution of DMF in a suitable solvent (e.g., methanol) at a known concentration.
-
Subject aliquots of the stock solution to the desired stress conditions (e.g., heat in a sealed vial, exposure to a UV lamp, addition of acid/base).
-
At specified time points, withdraw a sample and dilute it to an appropriate concentration for GC analysis.
-
Prepare calibration standards for DMF and dimethylamine in the same solvent.
-
-
GC Conditions (Example):
-
Column: A polar capillary column (e.g., DB-WAX or equivalent).
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.
-
Carrier Gas: Helium or Nitrogen.
-
-
Analysis:
-
Inject the standards and samples onto the GC.
-
Identify the peaks for DMF and dimethylamine based on the retention times of the standards.
-
Quantify the concentration of DMF remaining and dimethylamine formed at each time point by comparing the peak areas to the calibration curves.
-
Plot the concentration of DMF versus time to determine the degradation rate.
-
Visualizations
Diagram 1: Major Degradation Pathways of N,N-Dimethylformamide (DMF)
Caption: Overview of the main degradation pathways for DMF.
Diagram 2: Experimental Workflow for a Forced Degradation Study
Caption: A typical workflow for conducting a forced degradation study.
References
- 1. dsir.gov.in [dsir.gov.in]
- 2. Purification of N,N-Dimethylformamide (DMF) - Chempedia - LookChem [lookchem.com]
- 3. N,N-DIMETHYLFORMAMIDE [inchem.org]
- 4. kianresin.com [kianresin.com]
- 5. CN1156437C - Hydrolysis inhibiting method for dimethylformamide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. The reactions of N-methylformamide and N,N-dimethylformamide with OH and their photo-oxidation under atmospheric conditions: experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The reactions of N-methylformamide and N,N-dimethylformamide with OH and their photo-oxidation under atmospheric conditions: experimental and theoretical studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. fishersci.com [fishersci.com]
- 10. Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Methoxy-N-methylamide (Weinreb Amide) Couplings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in N-methoxy-N-methylamide (Weinreb amide) synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during these coupling reactions, with a focus on the influence of temperature.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for Weinreb amide synthesis?
A1: There is no single optimal temperature for all Weinreb amide couplings, as the ideal conditions are substrate and coupling reagent dependent. However, a common strategy is to initiate the reaction at a low temperature, typically 0 °C, to control the initial exothermic activation of the carboxylic acid. The reaction mixture is then often allowed to warm to room temperature and stirred for several hours to ensure completion.[1][2] For particularly challenging or sluggish reactions, elevated temperatures (e.g., 35-60 °C) may be employed to increase the reaction rate.[3][4]
Q2: How does temperature affect the stability of the activated carboxylic acid intermediate?
A2: The activated carboxylic acid species, such as an O-acylisourea intermediate in carbodiimide couplings or an acyloxyphosphonium salt in BOP-mediated couplings, can be sensitive to temperature.[2][5] Higher temperatures can sometimes lead to the decomposition of these intermediates, which may result in lower yields or the formation of side products. Performing the initial activation step at a reduced temperature (e.g., 0 °C) can enhance the stability of these activated species.[6]
Q3: Can elevated temperatures lead to racemization of chiral carboxylic acids?
A3: Yes, for chiral carboxylic acids, particularly α-amino acids, elevated temperatures can increase the risk of racemization. This is a significant concern in peptide synthesis and the preparation of chiral intermediates for drug development. Using coupling additives like 1-hydroxybenzotriazole (HOBt) can help to suppress racemization.[2] It is generally advisable to conduct couplings of sensitive chiral substrates at lower temperatures.
Q4: What are common side reactions in Weinreb amide synthesis, and how are they influenced by temperature?
A4: Common side reactions include the formation of N-acylurea in carbodiimide-mediated couplings and the decomposition of the coupling reagent or activated intermediate.[2] With highly basic or sterically hindered nucleophiles, elimination of the methoxide moiety to release formaldehyde can also occur as a side reaction.[5] While the direct correlation of all side reactions with temperature is not always documented, running reactions at lower temperatures is a general strategy to minimize the formation of undesired byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Temperature Considerations |
| Low or No Product Yield | Incomplete activation of the carboxylic acid. | - Ensure all reagents are fresh and anhydrous.- Consider pre-activating the carboxylic acid with the coupling reagent and base at 0 °C before adding the N,O-dimethylhydroxylamine.- For sluggish reactions, after initial activation at a lower temperature, the reaction temperature can be gradually increased. |
| Decomposition of the coupling reagent or activated intermediate. | - Use fresh coupling reagent.- Perform the reaction at a lower temperature (e.g., 0 °C) to improve the stability of the activated species.[6] | |
| Presence of Unreacted Starting Materials | Slow reaction kinetics. | - Increase the reaction time, allowing it to stir overnight at room temperature.- If the reaction is still incomplete, consider gentle heating (e.g., 40-50 °C), while monitoring for side product formation by TLC or LC-MS. |
| Formation of Significant Side Products | Reaction temperature is too high. | - Run the reaction at a lower temperature. For example, if the reaction was conducted at room temperature, try running it at 0 °C.- Add the reagents portion-wise at a low temperature to control any exothermic processes. |
| Instability of the activated intermediate. | - As with low yield, perform the activation and coupling at 0 °C or even lower temperatures if your equipment allows. | |
| Racemization of Chiral Starting Material | High reaction temperature or excess base. | - Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate, starting at 0 °C.- Reduce the amount of base used. |
Data Presentation
| Temperature Range | General Effect on Reaction Rate | Potential Impact on Yield | Risk of Side Reactions/Racemization | Typical Application |
| -20 °C to 0 °C | Slow | Can be high if sufficient reaction time is allowed. | Low | Initial activation of the carboxylic acid; couplings with highly sensitive substrates to minimize side reactions and racemization.[7] |
| Room Temperature (20-25 °C) | Moderate | Generally good for a wide range of substrates. | Moderate | Standard condition for many Weinreb amide synthesis protocols after initial activation at a lower temperature.[1][2] |
| Elevated (30-60 °C) | Fast | Can be high, but may decrease if intermediates or products are unstable at these temperatures. | High | Used for difficult or sterically hindered couplings where the reaction is slow at lower temperatures.[3][4] |
| Reflux | Very Fast | Highly substrate-dependent; risk of decomposition. | Very High | Generally not recommended unless specifically required for a particular substrate and coupling agent combination.[8] |
Experimental Protocols
Below are representative protocols for Weinreb amide synthesis, illustrating common temperature control strategies.
Protocol 1: Weinreb Amide Synthesis using BOP Reagent
This protocol describes a general method for the coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride using the BOP reagent.
-
Preparation : In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.[2]
-
Cooling : Cool the solution to 0 °C using an ice bath.[2]
-
Addition of Reagents : Add N,O-dimethylhydroxylamine hydrochloride (1.0-1.2 equivalents), followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 equivalents). To this stirred solution, add the BOP reagent (1.1-1.2 equivalents) portion-wise.[2]
-
Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours (overnight is common).[2]
-
Work-up and Purification : Quench the reaction with water and extract the product with an appropriate organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.
Protocol 2: Weinreb Amide Synthesis using PPh₃/I₂
This method provides an alternative for the conversion of carboxylic acids to Weinreb amides.
-
Preparation : In a dry round-bottom flask under a nitrogen atmosphere, prepare a solution of iodine (1.0 mmol) in dry dichloromethane (CH₂Cl₂). Cool the solution to 0 °C.[1]
-
Activation : To the cold iodine solution, add triphenylphosphine (PPh₃) (1.0 mmol) and stir for 5 minutes at 0 °C.[1]
-
Addition of Reagents : To the reaction mixture, add the carboxylic acid (1.0 mmol), followed by the dropwise addition of diisopropylethylamine (iPr₂NEt) (2.5 mmol) and N,O-dimethylhydroxylamine hydrochloride (1.0 mmol).[1]
-
Reaction : Allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed, as monitored by TLC.[1]
-
Work-up and Purification : The reaction mixture is diluted with water and extracted with CH₂Cl₂. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be further purified by chromatography.[1]
Visualizations
References
- 1. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Hydroxamate synthesis by acylation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 8. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]
"solvent effects on the efficiency of N,N'-Dimethoxy-N,N'-dimethyloxamide"
Topic: Solvent Effects on the Efficiency of Reactions involving N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving N,N-Dimethylformamide dimethyl acetal (DMF-DMA), with a focus on the critical role of solvents.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a solvent in reactions with DMF-DMA?
A1: In reactions involving DMF-DMA, the solvent's primary role is to dissolve the reactants and reagents to facilitate the chemical transformation. However, the choice of solvent can also significantly influence reaction efficiency and selectivity.[1] DMF-DMA itself can sometimes act as a solvent, especially when reactions are run "neat".[2] It is crucial to use anhydrous (dry) solvents, as DMF-DMA is sensitive to moisture and can hydrolyze, reducing its effectiveness.[2]
Q2: Which solvents are commonly recommended for reactions involving DMF-DMA?
A2: The optimal solvent is highly dependent on the specific reaction and substrate. Common choices include aprotic solvents like 1,4-dioxane, benzene, toluene, and xylene.[2][3] In some cases, reactions are performed without any additional solvent (neat).[2] The selection should be based on reactant solubility, the required reaction temperature, and the potential for side reactions.
Q3: Can DMF-DMA be used as a solvent itself?
A3: Yes, DMF-DMA can be used as both a reagent and a solvent in certain reactions.[4] This is particularly common when it is used in large excess. However, using it as a solvent can complicate product purification due to its high boiling point.
Q4: How does solvent choice impact potential side reactions with DMF-DMA?
A4: Solvent choice can influence the rate of competing side reactions. For instance, DMF-DMA is a potent methylating agent for functional groups like carboxylic acids and phenols.[2] The reaction temperature, often dictated by the solvent's boiling point, can affect the balance between the desired formylation and undesired methylation.[2] Running reactions at a lower temperature, which may require a lower-boiling solvent, might favor formylation.
Q5: How should I handle and store DMF-DMA to maintain its reactivity?
A5: To prevent degradation, DMF-DMA should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to protect it from moisture.[2] It should be kept in a cool, dry, and well-ventilated area away from heat sources.[4] Using anhydrous solvents for reactions is critical to prevent hydrolysis.[2]
Troubleshooting Guide
Problem: Low or no product yield.
-
Possible Cause: Hydrolysis of DMF-DMA due to wet solvent or reagents.
-
Possible Cause: Incorrect solvent choice leading to poor solubility or unfavorable reaction kinetics.
-
Suggested Solution: Screen a variety of anhydrous solvents. For a three-component reaction studied by Wu et al. (2019), 1,4-dioxane was found to be the optimal solvent, whereas acetone, ethanol, and acetonitrile resulted in no product.[3]
-
-
Possible Cause: The reaction temperature is not optimal.
Problem: Difficulty removing excess DMF-DMA or its byproduct, N,N-Dimethylformamide (DMF), after the reaction.
-
Possible Cause: High boiling point and miscibility of DMF-DMA and DMF with many organic solvents.[7]
-
Suggested Solution 1: Aqueous Extraction: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether) and wash repeatedly (3-5 times) with water or brine.[7][8]
-
Suggested Solution 2: LiCl Wash: For more effective removal, wash the organic layer with a 5-10% aqueous lithium chloride (LiCl) solution.[7]
-
Suggested Solution 3: Co-evaporation: After initial concentration, add toluene to the crude product and evaporate under reduced pressure. Toluene forms an azeotrope with DMF, which helps to remove it.[7]
-
Suggested Solution 4: High Vacuum: If the product is not volatile, applying a high vacuum with gentle heating (e.g., 40-60°C) can effectively remove residual DMF-DMA.[7][8]
-
Problem: Formation of a stable emulsion during aqueous workup.
-
Possible Cause: High concentration of polar solvents like DMF can lead to the formation of emulsions.[7]
-
Suggested Solution 1: Add Brine: Wash the emulsion with a saturated aqueous solution of NaCl (brine) to help break the emulsion.[7]
-
Suggested Solution 2: Change Extraction Solvent: Using a less polar solvent for the extraction may prevent emulsion formation.[7]
-
Suggested Solution 3: Centrifugation: For small-scale reactions, centrifuging the mixture can effectively separate the layers.[7]
-
Problem: The desired product is water-soluble, preventing extractive workup.
-
Possible Cause: The product has high polarity.
-
Suggested Solution: Precipitation/Trituration: If the product is a solid, try adding an "anti-solvent" (a solvent in which the product is insoluble but DMF-DMA is soluble, such as diethyl ether or hexane) to the reaction mixture to precipitate the product.[7] The precipitate can then be collected by filtration.
-
Data Presentation: Solvent and Promoter Effects
The efficiency of DMF-DMA reactions can be highly sensitive to the solvent and additives. The following data is summarized from a study on a three-component cascade reaction to synthesize 2-aminopyridine derivatives.[3]
Table 1: Effect of Solvent and Promoter on Reaction Yield
| Entry | Promoter | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | None | Acetone | Reflux | 12 | 0 |
| 2 | None | Ethanol | Reflux | 12 | 0 |
| 3 | None | Acetonitrile | Reflux | 12 | 0 |
| 4 | None | 1,4-Dioxane | Reflux | 12 | 0 |
| 5 | Cs₂CO₃ | Acetone | Reflux | 12 | 0 |
| 6 | Cs₂CO₃ | Ethanol | Reflux | 12 | 0 |
| 7 | Cs₂CO₃ | Acetonitrile | Reflux | 12 | 0 |
| 8 | Cs₂CO₃ | 1,4-Dioxane | Reflux | 12 | 88 |
| 9 | K₂CO₃ | 1,4-Dioxane | Reflux | 12 | 75 |
| 10 | t-BuOK | 1,4-Dioxane | Reflux | 12 | 65 |
Data adapted from Wu, et al., ACS Omega 2019, 4, 2, 4141–4153.[3]
Experimental Protocols
Protocol 1: General Workup and Purification for Water-Insoluble Products
This protocol describes a standard procedure to remove DMF-DMA and its water-soluble byproducts from a reaction mixture when the desired product has low water solubility.[7]
-
Cool the Reaction Mixture: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute with Organic Solvent: Dilute the mixture with a water-immiscible organic solvent such as ethyl acetate (EtOAc) or diethyl ether (Et₂O). A volume 5-10 times the initial reaction volume is recommended.
-
Perform Aqueous Washes: Transfer the diluted mixture to a separatory funnel. Wash the organic layer with water. For every 5 mL of DMF-DMA used, wash with at least 10 mL of water, repeating the wash 3-5 times.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to break any emulsions and removes the majority of the residual water from the organic layer.
-
Dry the Organic Layer: Separate the organic layer and dry it over an anhydrous drying agent like Na₂SO₄ or MgSO₄.
-
Filter and Concentrate: Filter off the drying agent and concentrate the organic filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Further Purification: The crude product can be further purified by methods such as column chromatography, crystallization, or distillation as required.
Visualizations
Caption: Experimental workflow for a typical DMF-DMA reaction and purification.
Caption: Troubleshooting decision tree for common issues in DMF-DMA reactions.
References
- 1. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N,N-Dimethylformamide dimethyl acetal: Applications and Preparation_Chemicalbook [chemicalbook.com]
- 5. Purification of N,N-Dimethylformamide (DMF) - Chempedia - LookChem [lookchem.com]
- 6. CN106083611A - A kind of synthetic method of N, N Dimethylformamide dimethyl acetal - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of N,N'-Dimethoxy-N,N'-dimethyloxamide
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of crude N,N'-Dimethoxy-N,N'-dimethyloxamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: Impurities largely depend on the synthetic route. A common synthesis involves the reaction of a dialkyl oxalate (e.g., dimethyl oxalate) with N,O-dimethylhydroxylamine in the presence of a base.[1] Potential impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual N,O-dimethylhydroxylamine and the dialkyl oxalate.
-
Reagents and Solvents: The base used for the reaction (e.g., sodium methoxide), and the reaction solvent (e.g., THF, Toluene, Ethanol).[1]
-
Side-Products: Products from potential side reactions, such as partially reacted intermediates or products from the degradation of starting materials or the final product.
-
Water: Introduced during the aqueous workup steps.
Q2: What is a standard initial workup procedure for the crude reaction mixture?
A2: A general extractive workup is a common starting point to remove water-soluble impurities. The typical steps are:
-
Quenching: If necessary, neutralize the reaction mixture. For instance, if a strong base was used, a mild acidic solution can be added carefully.
-
Dilution: Dilute the mixture with a water-immiscible organic solvent like ethyl acetate or diethyl ether.[2]
-
Aqueous Washes: Transfer the diluted mixture to a separatory funnel and wash sequentially with water and then a saturated sodium chloride solution (brine). The brine wash helps to remove residual water from the organic layer and break any emulsions that may have formed.[2]
-
Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[2]
Q3: Which final purification techniques are most effective for this compound?
A3: The choice of final purification depends on the nature of the impurities and the physical state of the product.
-
Recrystallization: This is the preferred method if the crude product is a solid. It is highly effective at removing small amounts of impurities. A systematic approach to solvent screening is crucial for success.
-
Column Chromatography: This technique is useful if the product is an oil or if impurities have similar solubility profiles, making recrystallization difficult. Silica gel is a common stationary phase, but alternatives like alumina can be used if the compound is sensitive to the acidic nature of silica.[2]
-
Distillation: If the product is a thermally stable liquid with a boiling point significantly different from its impurities, distillation under reduced pressure can be an effective purification method.
Q4: My product is an oil and will not crystallize. What steps can I take?
A4: Inducing crystallization from an oil can be challenging. Here are several techniques to try:
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed Crystals: If a small amount of pure, solid product is available, add a tiny crystal to the supersaturated solution to induce crystallization.
-
Solvent Adjustment: Slowly add an "anti-solvent" (a solvent in which the product is insoluble) to a concentrated solution of the product until it becomes slightly cloudy.[2] Then, add a small amount of the original solvent to redissolve the cloudiness and allow it to stand.
-
Lower Temperature: Cool the solution slowly. Rapid cooling can sometimes lead to oiling out, whereas slow, controlled cooling promotes the formation of stable crystals.[2]
-
High Purity: Ensure the oil is as pure as possible before attempting crystallization, as impurities can inhibit crystal formation. A quick pass through a silica gel plug might be necessary.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | 1. Product is partially soluble in the aqueous wash solutions. 2. Product is adsorbing strongly to the stationary phase during chromatography. 3. Incomplete precipitation or product loss during recrystallization. | 1. Re-extract the aqueous layers with a fresh portion of organic solvent (back-extraction).[2] Minimize the volume and number of washes. 2. Consider an alternative stationary phase (e.g., alumina) or modify the mobile phase polarity.[2] 3. Ensure the solution is sufficiently cooled during recrystallization and wash the collected crystals with a minimal amount of cold solvent.[2] |
| Formation of Emulsion During Extraction | High concentration of polar byproducts or unquenched basic reagents acting as surfactants. | 1. Add a saturated aqueous solution of NaCl (brine) to the separatory funnel to increase the ionic strength of the aqueous phase, which helps break the emulsion.[2] 2. For small-scale reactions, centrifugation can be effective at separating the layers.[2] 3. Allow the mixture to stand for an extended period, which may allow the layers to separate on their own. |
| Product Contaminated with Starting Materials | 1. Incomplete reaction. 2. Inefficient removal during workup or purification. | 1. Ensure optimal reaction conditions (time, temperature, stoichiometry). 2. If starting materials are water-soluble, perform additional aqueous washes. If not, column chromatography with a carefully selected eluent system is typically required to separate compounds with different polarities. |
| Purified Product is a Discolored Oil/Solid | Presence of high molecular weight or polymeric impurities formed during the reaction. | 1. Treat a solution of the crude product with activated carbon to adsorb colored impurities, followed by filtration through celite before final purification. 2. Column chromatography is often effective at removing baseline or highly retained colored impurities. |
Data Presentation
Table 1: Synthesis of this compound - Reaction Yield in Various Solvents
This data is derived from a patented synthesis procedure where a dialkyl oxalate is reacted with N,O-dimethylhydroxylamine.[1]
| Solvent | Reaction Yield (%) |
| Tetrahydrofuran (THF) | 83.6% |
| Isopropanol | 80.8% |
| Acetonitrile | 78.8% |
| Dimethylformamide (DMF) | 77.5% |
| Dimethyl Carbonate | 75.7% |
| Toluene | 71.0% |
Experimental Protocols
Protocol 1: General Extractive Workup
-
Cooling: Once the reaction is complete, allow the reaction vessel to cool to room temperature.
-
Solvent Addition: Dilute the crude mixture with a water-immiscible organic solvent (e.g., ethyl acetate, 5-10 times the initial reaction volume).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Add deionized water, shake gently, and allow the layers to separate. Drain and discard the aqueous layer.
-
Brine Wash: Add a saturated solution of NaCl (brine). Shake and separate the layers. This step helps remove residual water and break emulsions.[2]
-
Drying: Transfer the organic layer to a clean flask and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Swirl and let it stand for 10-15 minutes.
-
Filtration & Concentration: Filter the mixture to remove the drying agent. Rinse the flask and the drying agent with a small amount of fresh organic solvent. Combine the filtrates and concentrate using a rotary evaporator to yield the crude product.
Protocol 2: Recrystallization from a Single Solvent
-
Solvent Selection: Choose a solvent in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring until all the solid dissolves. Add more solvent dropwise if needed to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for failed crystallization attempts.
References
Technical Support Center: Managing Steric Hindrance in N,N'-Dimethoxy-N,N'-dimethyloxamide Reactions
Welcome to the technical support center for N,N'-Dimethoxy-N,N'-dimethyloxamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing sterically hindered reactions involving this versatile dicarbonyl synthon.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a bidentate Weinreb amide analogue. Its primary application is in the synthesis of α-ketoamides and other 1,2-dicarbonyl compounds. The presence of the N-methoxy-N-methylamide moieties allows for the controlled addition of nucleophiles, preventing the over-addition that can occur with more reactive acylating agents. This makes it particularly useful for constructing complex molecules where precise control of reactivity is essential.
Q2: How does steric hindrance on the nucleophile or substrate affect reactions with this compound?
A2: Steric hindrance can significantly impact the reaction rate and overall yield.[1][2] Bulky substituents near the nucleophilic center of an amine or organometallic reagent can impede its approach to the electrophilic carbonyl carbons of the oxamide. Similarly, sterically demanding groups on a substrate to which the oxamide is being coupled can hinder the reaction. This can lead to slow or incomplete reactions, and in some cases, may favor side reactions.[1]
Q3: What are the common side reactions observed when dealing with sterically hindered substrates?
A3: Common side reactions include:
-
Incomplete reaction: The starting materials may be recovered due to the high activation energy barrier imposed by steric hindrance.
-
Mono-addition: In reactions expected to be a double addition, steric hindrance may be so significant that only one of the carbonyl groups reacts.
-
Decomposition: At elevated temperatures used to overcome steric hindrance, the reagent or the desired product may decompose.
-
Enolization: With organometallic reagents, sterically hindered ketones formed in the reaction can undergo enolization if abstractable protons are present.[3]
Q4: Are there alternative reagents to consider for the synthesis of α-ketoamides from highly hindered amines?
A4: Yes, if this compound proves ineffective due to extreme steric hindrance, you might consider:
-
Oxalyl chloride with a nucleophilic catalyst: For hindered amines, using oxalyl chloride in the presence of a catalyst like 4-(Dimethylamino)pyridine (DMAP) can be effective.[4]
-
More reactive coupling reagents: Reagents like HATU, HBTU, or PyBOP can be used to activate a carboxylic acid precursor for coupling with a hindered amine.[4]
-
Synthesis via α-hydroxyamides: A convergent approach involves coupling the amine with an α-hydroxyorthothioester, followed by oxidation (e.g., with Dess-Martin periodinane) to the α-ketoamide.[5]
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound, particularly with sterically demanding substrates.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Steric Hindrance: The nucleophile or substrate is too bulky, preventing an effective reaction.[1][2] | 1. Increase Reaction Temperature: Carefully increase the temperature to provide sufficient energy to overcome the steric barrier. Monitor for decomposition. 2. Use a More Reactive Nucleophile: If possible, switch to a less hindered or more nucleophilic reagent. 3. Employ a Catalyst: For amine couplings, a nucleophilic catalyst like DMAP can enhance reactivity.[4] 4. Longer Reaction Times: Allow the reaction to proceed for an extended period. |
| Incomplete Activation: If preparing the oxamide in situ, the activation of the oxalic acid precursor may be insufficient. | Ensure the complete formation of the activated species (e.g., acyl chloride) before adding the N,O-dimethylhydroxylamine. | |
| Poor Reagent Quality: The this compound may have degraded due to moisture. | Use a freshly opened or properly stored reagent. It is sensitive to hydrolysis. | |
| Formation of Mono-Adduct Only | Severe Steric Hindrance: The steric bulk of the nucleophile prevents the second addition. | 1. Increase Equivalents of Nucleophile: Use a larger excess of the nucleophilic reagent. 2. Elevate Temperature: Higher temperatures may facilitate the second addition. |
| Significant Side Product Formation | Decomposition at High Temperatures: The desired product or starting material is not stable at the required reaction temperature. | 1. Optimize Temperature: Find a balance between a sufficient reaction rate and minimal decomposition. 2. Use a Milder Activating Agent: If applicable, consider alternative, less aggressive coupling reagents. |
| Reaction with Solvent: Highly reactive intermediates may react with the solvent. | Choose an inert, aprotic solvent such as THF, toluene, or dichloromethane. Ensure the solvent is anhydrous.[1] |
Quantitative Data Summary
The following table summarizes general reaction conditions and yields for Weinreb amide formation and subsequent reactions, which can serve as a starting point for optimizing reactions with this compound. Note that specific conditions will vary based on the substrates.
| Reaction Type | Substrate/Reagent | Conditions | Yield (%) | Reference |
| Weinreb Amide Formation | Sterically hindered carboxylic acid + N,O-dimethylhydroxylamine | PCl₃, Toluene, 60 °C | >90 | [6] |
| Weinreb Amide Formation | Carboxylic acid + N,O-dimethylhydroxylamine + HATU | DMF, DIPEA, RT | 85-95 | [1] |
| Ketone Synthesis | Weinreb amide + Grignard reagent | THF, -78 °C to RT | 70-95 | [7] |
| α-Ketoamide Synthesis | Aryl methyl ketone + Secondary amine | CuBr₂, O₂, Continuous flow, 50 °C | 60-85 | [8] |
| Amide Coupling | Hindered carboxylic acid + amine | Oxalyl chloride, TPPO (cat.), TEA, DCE | 67-90 | [9] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of an α-Ketoamide from a Hindered Amine and Oxalyl Chloride (Adapted from related procedures)
This protocol is a generalized approach and may require optimization for specific substrates.
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the sterically hindered amine (1.0 eq.) and an anhydrous aprotic solvent (e.g., dichloromethane or THF). Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Add a non-nucleophilic base such as triethylamine (2.2 eq.) dropwise to the stirred solution.
-
Acylating Agent Preparation: In a separate flask, dissolve this compound (1.1 eq.) in the same anhydrous solvent.
-
Reaction: Slowly add the solution of this compound to the amine solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of a Symmetrical α-Diketone using a Grignard Reagent
This protocol provides a general method for the reaction of this compound with an organometallic reagent.
-
Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add the Grignard reagent (2.2 eq.) to the stirred solution, maintaining the temperature below -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Monitoring: Monitor the progress of the reaction by TLC, quenching small aliquots with saturated NH₄Cl solution.
-
Quenching: Slowly add a saturated aqueous solution of NH₄Cl to the reaction mixture at -78 °C to quench the reaction.
-
Work-up: Allow the mixture to warm to room temperature. Extract the product with diethyl ether or ethyl acetate. Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude diketone by column chromatography or distillation.
Visualizations
Caption: Troubleshooting workflow for low yield in sterically hindered reactions.
Caption: General reaction pathway illustrating the impact of steric hindrance.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Convergent synthesis of α-ketoamide inhibitors of Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Peptide Coupling Reagents: HOBt/HBTU vs. The Uncharted N,N'-Dimethoxy-N,N'-dimethyloxamide
For researchers, scientists, and drug development professionals, the selection of an appropriate coupling reagent is a critical determinant for the successful synthesis of peptides. An ideal reagent should facilitate efficient amide bond formation with minimal side reactions, particularly racemization. This guide aims to provide a comparative analysis of the widely-used HOBt/HBTU system against N,N'-Dimethoxy-N,N'-dimethyloxamide.
Following a comprehensive review of scientific literature and chemical databases, it is important to note that This compound is not a recognized or documented reagent for peptide coupling . There is a conspicuous absence of experimental data, protocols, or performance metrics related to its application in peptide synthesis. Consequently, a direct, data-driven comparison with the well-established HOBt/HBTU system is not feasible at this time.
This guide will therefore focus on providing a thorough examination of the HOBt/HBTU system, a cornerstone of modern peptide synthesis, and will compare its performance with other common coupling reagents to offer valuable context for researchers.
The HOBt/HBTU System: A Gold Standard in Peptide Coupling
The combination of 1-Hydroxybenzotriazole (HOBt) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is one of the most popular and reliable methods for peptide bond formation in both solid-phase and solution-phase synthesis.[1] HBTU is an aminium salt that acts as an efficient activating agent, while HOBt serves as an additive to accelerate the reaction and, crucially, to suppress racemization.[1][2]
Mechanism of Action
The efficacy of the HOBt/HBTU system lies in its two-step mechanism: the activation of the carboxylic acid and the subsequent nucleophilic attack by the amine.
-
Activation: In the presence of a tertiary base such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid of the N-protected amino acid is deprotonated. The resulting carboxylate anion attacks the electrophilic carbon of HBTU. This leads to the formation of a highly reactive O-acylisourea intermediate, which rapidly rearranges into a more stable HOBt active ester.[3][4]
-
Coupling: The free amino group of the second amino acid or the growing peptide chain then performs a nucleophilic attack on the carbonyl carbon of the HOBt active ester. This results in the formation of the desired peptide bond and the release of HOBt.[3]
The formation of the HOBt active ester is key to the suppression of racemization. This intermediate is less prone to the formation of a 5(4H)-oxazolone, a planar structure that can lead to the loss of stereochemical integrity at the α-carbon of the activated amino acid.[2][5]
Quantitative Performance Analysis
The performance of a coupling reagent is best evaluated through quantitative data on coupling efficiency (often reflected in crude peptide purity) and the extent of racemization. The following tables provide a summary of comparative data for HBTU and other common coupling reagents. It is important to note that results can be sequence- and condition-dependent.
Table 1: Comparison of Crude Peptide Purity (%)
| Coupling Reagent | Leaving Group | Relative Reactivity | Crude Purity (%) |
| HATU | HOAt | Very High | 90-98% |
| HCTU | 6-Cl-HOBt | High | 85-95% |
| HBTU | HOBt | Medium-High | 80-92% |
| COMU | OxymaPure | High | 90-97% |
| PyBOP | HOBt | Medium-High | 80-90% |
| DIC/HOBt | HOBt | Medium | 75-88% |
Data collated from multiple studies on the synthesis of model peptides. Actual purity can vary significantly.[6][7]
Table 2: Comparison of Racemization Levels (%)
| Coupling Reagent/Method | % D-Isomer (Epimerization) | Key Observations |
| HATU | 0.5 - 2.0% | Generally lower racemization than HBTU due to the HOAt leaving group. |
| HBTU | 1.5 - 5.0% | Offers a good balance of efficiency and racemization suppression. |
| HCTU | 1.0 - 4.0% | More reactive than HBTU, with comparable or slightly better racemization control. |
| COMU | < 1.0% | Excellent racemization suppression due to the OxymaPure leaving group. |
| PyBOP | 1.0 - 3.5% | Similar performance to HBTU. |
| DIC/HOBt | 0.5 - 2.5% | Can provide very low racemization, especially when pre-activation times are optimized. |
Data is based on the coupling of racemization-prone model peptides.
Experimental Protocols
Below are generalized protocols for solid-phase peptide synthesis (SPPS) using the HBTU/HOBt system.
Materials and Reagents
-
Fmoc-protected amino acids
-
Solid-phase synthesis resin (e.g., Rink Amide, Wang)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
20% Piperidine in DMF (for Fmoc deprotection)
-
DCM (Dichloromethane)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Protocol for a Single Coupling Cycle in SPPS
This protocol outlines the steps for coupling a single Fmoc-amino acid to a resin-bound peptide.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[8]
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-20 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Perform a Kaiser test to confirm the presence of free primary amines (a positive test results in a blue color).[8]
-
-
Pre-activation of the Amino Acid:
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 30-60 minutes at room temperature. For difficult couplings (e.g., sterically hindered amino acids), the reaction time can be extended.[9]
-
-
Washing:
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove any unreacted reagents and byproducts.
-
-
Confirmation of Coupling: Perform a Kaiser test. A negative result (yellow color) indicates a complete coupling reaction. If the test is positive, a second coupling may be necessary.
Conclusion
While the exploration of novel coupling reagents is an ongoing endeavor in peptide chemistry, the HOBt/HBTU system remains a robust, reliable, and well-characterized choice for a wide range of applications. It offers a favorable balance of high coupling efficiency, rapid reaction kinetics, and effective suppression of racemization.[3] Although newer reagents based on HOAt (e.g., HATU) or OxymaPure (e.g., COMU) may offer superior performance in terms of minimizing racemization, particularly for challenging sequences, HBTU remains a cost-effective and highly effective workhorse in the peptide chemist's toolkit.[7][10] The selection of the optimal coupling reagent will always depend on the specific peptide sequence, the scale of the synthesis, and the desired level of purity.
References
- 1. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. pubs.acs.org [pubs.acs.org]
"comparative analysis of N,N'-Dimethoxy-N,N'-dimethyloxamide with other coupling reagents"
While N,N'-Dimethoxy-N,N'-dimethyloxamide is not a commonly documented coupling reagent in scientific literature, this guide provides a comprehensive comparative analysis of widely used and effective coupling reagents for the synthesis of amides and peptides. This information is crucial for researchers, scientists, and professionals in drug development seeking to optimize their synthetic strategies.
The efficient formation of amide bonds is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and materials science. The choice of coupling reagent is critical, directly impacting reaction efficiency, yield, and the stereochemical integrity of the final product. This guide offers a detailed comparison of the performance of several classes of coupling reagents, supported by experimental data and protocols.
Performance Comparison of Common Coupling Reagents
The selection of an appropriate coupling reagent is paramount for achieving high yields and minimizing side reactions, most notably epimerization, especially when dealing with sterically hindered or sensitive substrates. The following tables summarize the performance of various common coupling reagents.
Uronium/Aminium Salt-Based Reagents
| Coupling Reagent | Relative Reactivity/Efficiency | Advantages | Disadvantages/Side Reactions |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Very High | Highly effective for hindered couplings, fast reaction rates, and generally low epimerization. | Can cause guanidinylation of the N-terminus if used in excess. |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | High | Cost-effective and reliable for many standard couplings. | Less effective than HATU for highly hindered systems; can lead to incomplete reactions. |
| TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) | High | Similar to HBTU in performance with good efficiency and low racemization. | Byproducts can sometimes complicate purification. |
| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Very High | Safer alternative to benzotriazole-based reagents, highly efficient, and requires only one equivalent of base. | Can be more expensive than traditional reagents. |
Phosphonium Salt-Based Reagents
| Coupling Reagent | Relative Reactivity/Efficiency | Advantages | Disadvantages/Side Reactions |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | High | Byproducts are generally not problematic for purification. | Can be less reactive than uronium salts for the most challenging couplings. |
Carbodiimide-Based Reagents
| Coupling Reagent | Relative Reactivity/Efficiency | Advantages | Disadvantages/Side Reactions |
| DCC (Dicyclohexylcarbodiimide) | Moderate | Inexpensive and effective for many standard solution-phase couplings. | The byproduct, dicyclohexylurea (DCU), is poorly soluble and can be difficult to remove. Not suitable for solid-phase synthesis. |
| DIC (Diisopropylcarbodiimide) | Moderate | The byproduct, diisopropylurea (DIU), is more soluble than DCU, making it suitable for solid-phase synthesis. | Can lead to racemization, especially without an additive. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Moderate | Water-soluble reagent and byproduct, allowing for easy removal by aqueous extraction. Ideal for biological conjugations. | More expensive than DCC or DIC. |
Additives for Carbodiimide-Mediated Couplings: To suppress racemization and improve efficiency, carbodiimides are often used with additives such as 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure® (Ethyl 2-cyano-2-(hydroxyimino)acetate).
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful coupling reactions. Below are general procedures for amide bond formation using representative coupling reagents.
General Protocol for Solution-Phase Amide Coupling using HATU
-
Dissolution: In a clean, dry flask, dissolve the carboxylic acid (1.0 equivalent) and the amine (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents), to the solution.
-
Activator Preparation: In a separate vial, dissolve HATU (1.05 equivalents) in a small amount of the anhydrous solvent.
-
Coupling Reaction: Add the HATU solution to the reaction mixture dropwise at room temperature with stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography.
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using DIC/Oxyma
This protocol outlines a single coupling cycle in Fmoc-based SPPS.
-
Resin Swelling: The resin is swelled in DMF.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the resin-bound amino acid by treating it with 20% piperidine in DMF.
-
Washing: The resin is washed thoroughly with DMF to remove piperidine and byproducts.
-
Activation and Coupling: The next Fmoc-protected amino acid (3-5 equivalents) is pre-activated in a separate vessel with DIC (3-5 equivalents) and Oxyma (3-5 equivalents) in DMF for a few minutes. This activation mixture is then added to the resin. The coupling reaction is typically allowed to proceed for 1-2 hours.
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
-
Repeat: The cycle is repeated until the desired peptide sequence is assembled.
-
Final Deprotection and Cleavage: Following the assembly of the peptide chain, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water).
Visualizing the Chemistry
To better understand the processes involved in amide bond formation, the following diagrams illustrate the key mechanisms and workflows.
Caption: General mechanism of amide bond formation using a coupling reagent.
Caption: A simplified workflow for a single cycle in Solid-Phase Peptide Synthesis (SPPS).
A Comparative Guide to Peptide Coupling Reagents: Carbodiimides vs. 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of peptides, the choice of coupling reagent is a critical factor that significantly influences yield, purity, and prevention of racemization. While a vast array of coupling reagents is available, carbodiimides have historically been a mainstay. This guide provides an objective comparison between the performance of common carbodiimides and a triazine-based coupling reagent, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM).
Notably, the initially requested comparison involving N,N'-Dimethoxy-N,N'-dimethyloxamide could not be conducted due to a lack of available scientific literature on its use as a peptide coupling reagent. Therefore, DMTMM has been selected as a representative non-carbodiimide reagent to provide a valuable and informative comparison.
Performance and Yield Comparison
The efficiency of a coupling reagent is paramount for a successful peptide synthesis, directly impacting the overall yield of the desired peptide. Both carbodiimides and DMTMM are effective reagents, but their performance can vary depending on the specific application, such as the complexity of the peptide sequence and the synthesis method (solution-phase or solid-phase).
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are known for facilitating high-yield peptide bond formation.[1] However, their use can be associated with side reactions like racemization, which can be mitigated by the addition of reagents like 1-hydroxybenzotriazole (HOBt).[2][3] The choice of carbodiimide can also impact the ease of purification; for instance, the dicyclohexylurea (DCU) byproduct of DCC is poorly soluble, making its removal from the reaction mixture challenging.[4][5] In contrast, the urea byproduct of EDC is water-soluble, simplifying the purification process.[4][5]
DMTMM has emerged as a highly efficient coupling reagent, often demonstrating superior performance to carbodiimides, particularly in aqueous or mixed aqueous-organic solvent systems and with sterically hindered amines.[6][7] It is reported to minimize racemization and often results in high yields.[7] For example, the synthesis of several oligopeptides on a solid support using DMTMM consistently yielded products in excess of 90%.[8] In a direct comparison for the ligation of amines to hyaluronan, DMTMM provided superior yields compared to EDC/NHS.[6] However, in the synthesis of peptide-oligonucleotide conjugates, EDC has been reported to provide a higher yield (95% in solution-phase) compared to DMTMM under the tested conditions.[9][10]
The following table summarizes a selection of reported yield data for peptide synthesis using carbodiimides and DMTMM. It is important to note that a direct comparison of yields is most accurate when the same peptide is synthesized under similar conditions.
| Coupling Reagent(s) | Peptide/Substrate | Synthesis Phase | Reported Yield | Reference |
| EDC | Peptide-oligonucleotide conjugate | Solution-phase | 95% | [9][10] |
| EDC | Peptide-oligonucleotide conjugate | Solid-phase | 24% | [9][10] |
| DCC/HOBt | Various small peptides | Solution-phase | 45-90% | [11] |
| DMTMM | Various oligopeptides | Solid-phase | >90% | [8] |
| DMTMM | Alginate-peptide conjugate | - | 65% (substitution) | [1] |
| DMTMM | Amine ligation to Hyaluronan | - | Superior to EDC/NHS | [6] |
Experimental Methodologies
Detailed experimental protocols are crucial for reproducing and building upon scientific findings. Below are representative protocols for peptide coupling using carbodiimides and DMTMM.
Carbodiimide-Mediated Peptide Coupling (EDC/HOBt)
This protocol is a general procedure for solution-phase peptide synthesis.
-
Dissolution: Dissolve the N-protected amino acid (1.2 equivalents) and HOBt (1.2 equivalents) in a suitable solvent (e.g., DCM or DMF).[12]
-
Activation: Add EDC (1.2 equivalents) to the solution and stir for a few minutes to form the active ester.[12] The formation of the active ester can sometimes be observed by a change in the solution's appearance.[12]
-
Coupling: Add the amino acid ester hydrochloride (1 equivalent) and a base such as diisopropylethylamine (DIEA) (1 equivalent) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature overnight.[12]
-
Work-up: After the reaction is complete, remove the solvent and perform an aqueous work-up to remove the water-soluble byproducts and excess reagents.[12]
-
Purification: Purify the resulting peptide by a suitable method, such as column chromatography.
DMTMM-Mediated Peptide Coupling
This protocol is a general procedure for solid-phase peptide synthesis (SPPS).
-
Resin Preparation: Swell the resin in a suitable solvent like N-methyl-2-pyrrolidinone (NMP).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a solution of 20-25% piperidine in DMF.[8][13]
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.[13]
-
Coupling: In a separate vessel, dissolve the Fmoc-protected amino acid (4 equivalents), DMTMM (3 equivalents), and DIEA (6 equivalents) in NMP.[8] Add this solution to the resin.
-
Reaction: Agitate the reaction mixture for a short period (coupling is often complete within minutes) and monitor the reaction progress using a ninhydrin test.[8]
-
Washing: Wash the resin with NMP and DMSO.[8]
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage: Once the synthesis is complete, cleave the peptide from the resin using a cleavage cocktail (e.g., TFA-based).
-
Purification: Purify the crude peptide using reverse-phase HPLC.
Reaction Mechanisms and Workflows
Visualizing the reaction mechanisms and experimental workflows can provide a clearer understanding of the processes involved in peptide synthesis.
Carbodiimide Reaction Mechanism
Carbodiimides activate the carboxyl group of an amino acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of a second amino acid, forming the peptide bond. The use of additives like HOBt can intercept the O-acylisourea intermediate to form a less reactive but more stable active ester, which helps to suppress racemization.
References
- 1. Direct and Indirect Biomimetic Peptide Modification of Alginate: Efficiency, Side Reactions, and Cell Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. people.uniurb.it [people.uniurb.it]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Coupling strategies for the synthesis of Peptide-oligonucleotide conjugates for patterned synthetic biomineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tdx.cat [tdx.cat]
- 12. chem.uci.edu [chem.uci.edu]
- 13. m.youtube.com [m.youtube.com]
A Comparative Guide to Racemization Studies of Amino Acids: Evaluating N,N'-Dimethoxy-N,N'-dimethyloxamide Against Established Methods
For researchers, scientists, and drug development professionals, the accurate determination of amino acid enantiomeric purity is a critical aspect of quality control, safety assessment, and fundamental research. This guide provides a comparative analysis of methodologies for studying amino acid racemization, with a focus on established techniques and an exploration of the potential utility of N,N'-Dimethoxy-N,N'-dimethyloxamide.
The stereochemistry of amino acids plays a pivotal role in the biological activity and safety of pharmaceuticals and peptides. Undesired racemization can lead to a loss of efficacy or the introduction of toxic enantiomeric impurities. Consequently, robust analytical methods for quantifying the extent of racemization are indispensable. This guide compares the performance of two widely used chiral derivatizing agents, Marfey's Reagent and o-Phthaldialdehyde (in conjunction with a chiral thiol), and introduces a theoretical framework for the application of a novel reagent, this compound.
Established Methods for Amino Acid Racemization Analysis
The indirect method, which involves the derivatization of amino acid enantiomers to form diastereomers followed by separation on a standard achiral stationary phase, is a common and effective approach. Two of the most prominent reagents in this category are Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) and o-Phthaldialdehyde (OPA).
Marfey's Reagent (FDAA)
Marfey's reagent is a well-established chiral derivatizing agent used for the analysis of amino acid enantiomers by HPLC.[1][2][3][4] It reacts with the primary amine group of amino acids to form stable diastereomeric derivatives that can be readily separated on a reversed-phase column.[1][5]
o-Phthaldialdehyde (OPA) with Chiral Thiols
o-Phthaldialdehyde reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives.[6][7][8] For chiral analysis, a chiral thiol, such as N-acetyl-L-cysteine or N-isobutyryl-L-cysteine, is used to generate diastereomeric derivatives that can be separated by HPLC.[9]
A Novel Reagent: this compound
While no published studies were identified that utilize this compound for amino acid racemization analysis, its chemical structure suggests potential as a chiral derivatizing agent. The oxamide backbone provides a rigid scaffold, and the methoxy and methyl groups on the nitrogen atoms could offer chiral recognition capabilities upon reaction with amino acids. A hypothetical reaction would involve the formation of an amide bond between the amino acid and the oxamide derivative, creating diastereomers for chromatographic separation.
Comparative Data
The following table summarizes key performance metrics for the established methods. Data for this compound is not available due to a lack of experimental studies.
| Feature | Marfey's Reagent (FDAA) | o-Phthaldialdehyde (OPA) with Chiral Thiol | This compound |
| Detection Method | UV/Vis | Fluorescence | UV/Vis (Theoretical) |
| Detection Limit | pmol to nmol range[2][4] | pmol range[8] | Not Available |
| Reaction Time | ~1 hour at 40°C[4] | < 1 minute at room temperature[7] | Not Available |
| Derivative Stability | High[4] | Low, requires immediate analysis[9] | Not Available |
| Racemization Risk during Derivatization | Low[4] | Low | Not Available |
| Primary Application | HPLC | HPLC | GC/HPLC (Theoretical) |
Experimental Workflows
To provide a clear understanding of the practical application of these methods, the following diagrams illustrate the experimental workflows.
Detailed Experimental Protocols
Marfey's Reagent (FDAA) Method
-
Hydrolysis: The peptide or protein sample is hydrolyzed to its constituent amino acids using 6 M HCl at 110°C for 24 hours.
-
Neutralization: The hydrolysate is dried under vacuum and reconstituted in a suitable buffer (e.g., 0.1 M sodium bicarbonate).
-
Derivatization: A solution of Marfey's reagent in acetone is added to the amino acid solution. The mixture is incubated at 40°C for 1 hour.[4]
-
Quenching: The reaction is quenched by the addition of an acid (e.g., 1 M HCl).
-
Analysis: The sample is analyzed by reversed-phase HPLC with UV detection.
o-Phthaldialdehyde (OPA) / Chiral Thiol Method
-
Hydrolysis and Neutralization: Same as for the Marfey's Reagent method.
-
Derivatization: The amino acid sample is mixed with a solution containing OPA and a chiral thiol (e.g., N-acetyl-L-cysteine) in a borate buffer. The reaction proceeds rapidly at room temperature.[9]
-
Analysis: The derivatized sample is immediately injected into the HPLC system for analysis by reversed-phase chromatography with fluorescence detection. Due to the instability of the derivatives, automated pre-column derivatization is often preferred.[9]
Conclusion
The choice of method for amino acid racemization studies depends on several factors, including the required sensitivity, sample throughput, and available instrumentation. Marfey's reagent offers a robust and well-validated method with the advantage of forming stable derivatives. The OPA method provides higher sensitivity and faster derivatization but is hampered by the instability of the derivatives, necessitating rapid analysis.
While this compound remains a theoretical proposition for this application, its structure holds promise. Further research is required to synthesize the chiral version of this reagent, optimize its reaction with amino acids, and evaluate its performance against the established methods. The development of new chiral derivatizing agents is crucial for expanding the analytical toolbox available to researchers in the pharmaceutical and life sciences, ultimately contributing to the development of safer and more effective therapeutic agents.
References
- 1. Application of Marfey's reagent in racemization studies of amino acids and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of Marfey's reagent to quantitate racemization upon anchoring of amino acids to solid supports for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. nbinno.com [nbinno.com]
- 6. Fluorometric amino-acid analysis with o-phthaldialdehyde (OPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. nbinno.com [nbinno.com]
- 9. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
Cost-Benefit Analysis of N,N'-Dimethoxy-N,N'-dimethyloxamide in Synthesis: A Comparison with Weinreb Amides
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of N,N'-Dimethoxy-N,N'-dimethyloxamide as a potential alternative to traditional Weinreb amides for the synthesis of ketones and aldehydes from carboxylic acids. While not a conventional peptide coupling reagent, its structure suggests utility as a stable acylating agent, offering a potential alternative in specific synthetic contexts. This analysis focuses on a cost and efficiency comparison with the well-established Weinreb amide methodology.
Executive Summary
This compound presents a conceptually similar approach to Weinreb amides for the controlled synthesis of ketones and aldehydes. The primary advantage of the Weinreb amide is its ability to form a stable chelated intermediate with organometallic reagents, preventing over-addition and the formation of tertiary alcohol byproducts.[1] The symmetrical structure of this compound could theoretically offer two points of reactivity for the synthesis of diketones or for the sequential addition of different nucleophiles, although this has not been extensively documented.
The cost-effectiveness of this compound is not straightforward to determine due to its limited commercial availability. An estimation based on the price of its precursors, diethyl oxalate and N,O-dimethylhydroxylamine hydrochloride, suggests that its synthesis cost might be competitive with some of the more expensive, newer generation coupling reagents used for Weinreb amide formation. However, the additional synthetic step required to prepare the reagent itself must be factored into the overall cost and time economy.
Performance Comparison: this compound vs. Weinreb Amide
A direct experimental comparison is limited by the scarcity of literature on the use of this compound in ketone synthesis. However, a qualitative and estimated quantitative comparison can be made based on the known performance of Weinreb amides and the projected behavior of the oxamide derivative.
| Metric | This compound (Projected) | Weinreb Amide (Established) |
| Overall Yield | Moderate to High | Generally high (often >80%)[1] |
| Purity of Product | Potentially high, stable intermediate | High, stable chelated intermediate prevents over-addition[1] |
| Substrate Scope | Likely broad, but not extensively tested | Broad, tolerating a wide range of functional groups[2] |
| Reaction Conditions | Mild, similar to Weinreb amide reactions | Mild, typically low temperatures |
| Reagent Availability | Not widely commercially available | Readily available or easily synthesized |
| Cost-Effectiveness | Potentially competitive based on precursor cost | Varies depending on the coupling reagent used for its formation |
Cost Analysis of Starting Materials
The following table provides an estimated cost analysis for the synthesis of this compound based on the pricing of its precursors. This is compared to the cost of N,O-dimethylhydroxylamine hydrochloride, a key reagent for Weinreb amide synthesis.
| Reagent | Supplier Example & Price | Molar Mass ( g/mol ) | Cost per Mole (USD) |
| Diethyl Oxalate | Thermo Fisher Scientific: $36.80 / 500g[3] | 146.14 | ~$10.75 |
| N,O-Dimethylhydroxylamine HCl | Sigma-Aldrich: $104.55 / 25g | 97.54 | ~$407.80 |
| This compound Synthesis (Estimated) | - | 176.17 | ~$826.35 (assuming 1:2 molar ratio of oxalate to hydroxylamine and 100% yield) |
| N,O-Dimethylhydroxylamine HCl (for Weinreb Amide) | Sigma-Aldrich: $104.55 / 25g | 97.54 | ~$407.80 |
Note: The estimated cost for this compound is a theoretical calculation based on precursor costs and does not include solvent, base, purification, or labor costs. The actual cost would be higher.
Experimental Protocols
Synthesis of this compound
A plausible synthesis method is based on the reaction of diethyl oxalate with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.[4]
Materials:
-
Diethyl oxalate
-
N,O-dimethylhydroxylamine hydrochloride
-
Sodium methoxide
-
Methanol
-
Ethyl acetate
-
n-Heptane
Procedure:
-
To a stirred solution of N,O-dimethylhydroxylamine hydrochloride (2.0 eq) in methanol, add diethyl oxalate (1.0 eq).
-
Cool the mixture to 0-5 °C.
-
Slowly add a solution of sodium methoxide (2.0 eq) in methanol, maintaining the temperature below 10 °C.
-
Allow the reaction to stir at room temperature for several hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/n-heptane to yield this compound as a white solid.
Proposed Protocol for Ketone Synthesis using this compound
This proposed protocol is analogous to the Weinreb ketone synthesis.[5]
Materials:
-
Carboxylic acid
-
Activating agent (e.g., DCC, EDC, or conversion to acid chloride)
-
This compound
-
Organometallic reagent (e.g., Grignard or organolithium)
-
Anhydrous THF
-
Saturated aqueous ammonium chloride
Procedure:
-
Activate the carboxylic acid by converting it to an acid chloride or using a suitable coupling agent.
-
React the activated carboxylic acid with one equivalent of this compound in the presence of a base to form the mono-acylated intermediate.
-
In a separate flask, dissolve the mono-acylated intermediate in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add the organometallic reagent (1.1 eq) and stir the reaction at -78 °C for 2-3 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the resulting ketone by column chromatography.
Visualizing the Synthetic Pathways
Logical Workflow for Synthesis and Application
Caption: Comparative workflow for ketone synthesis.
Proposed Reaction Pathway
Caption: Proposed reaction pathway for ketone synthesis.
Conclusion
This compound presents an intriguing, albeit underexplored, alternative to Weinreb amides for the synthesis of ketones. The primary barrier to its adoption is its lack of commercial availability and the limited body of research demonstrating its efficacy and scope. While a preliminary cost analysis of its starting materials suggests potential competitiveness, the additional synthetic step for its preparation adds to the overall time and cost.
For routine ketone synthesis, the Weinreb amide approach remains the more established, reliable, and well-documented method.[1][2] However, for specific applications, such as the potential for symmetrical diketone synthesis or sequential, differentiated additions of nucleophiles, further research into the reactivity of this compound could be warranted. Researchers considering this alternative should be prepared to undertake the synthesis of the reagent and perform optimization studies for their specific substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. Diethyl oxalate, 99% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. CN100386310C - Preparation method of N,N'-dialkoxy-N,N'-dialkyloxalamide - Google Patents [patents.google.com]
- 5. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
Navigating the Challenges of Sterically Hindered Peptide Coupling: A Comparative Guide
For researchers and professionals in drug development and peptide synthesis, the formation of amide bonds involving sterically hindered amino acids presents a significant synthetic obstacle. The bulk of residues such as valine, isoleucine, and N-methylated amino acids can impede reaction kinetics, leading to incomplete coupling and an increased risk of racemization, which compromises the final yield and purity of the target peptide. The selection of an appropriate coupling reagent is therefore a critical determinant of success in these challenging cases.
While the specific reagent "N,N'-Dimethoxy-N,N'-dimethyloxamide" is not found in the scientific literature as a standard peptide coupling agent, this guide provides a comprehensive comparison of established, high-efficiency reagents renowned for their performance with sterically hindered amino acids. We will delve into their mechanisms, comparative performance data, and detailed experimental protocols to inform your selection process.
Comparative Performance of Coupling Reagents
The efficacy of a coupling reagent in the context of hindered amino acids is primarily evaluated by its ability to achieve high yields with minimal epimerization. The following table summarizes the performance of several widely used coupling reagents.
| Coupling Reagent | Reagent Type | Relative Reactivity | Racemization Risk | Key Advantages | Potential Drawbacks |
| HATU | Aminium/Uronium Salt | Very High | Low | Fast reaction rates, effective for hindered couplings.[1][2] | Can cause guanidinylation of the N-terminal amine if used in excess.[1] |
| HCTU | Aminium/Uronium Salt | High | Low | More cost-effective than HATU. | Can cause guanidinylation. |
| COMU | Aminium/Uronium Salt | Very High | Low | High efficiency, improved safety profile (not based on potentially explosive HOBt/HOAt), good solubility.[2] | |
| PyBOP | Phosphonium Salt | High | Very Low | High efficiency, no guanidinylation side reaction.[2][3] | Byproducts can be difficult to remove.[2] |
| DIC/HOAt | Carbodiimide/Additive | Moderate-High | Low-Moderate | Cost-effective, avoids guanidinylation.[2] | Slower reaction times compared to onium salts.[2] |
Experimental Protocols
The following are generalized protocols for peptide coupling reactions. Optimization for specific amino acid sequences and substrates is crucial.
Protocol 1: Coupling with Aminium/Uronium Salts (e.g., HATU, HCTU, COMU)
-
Resin Preparation: Swell the resin-bound peptide with a deprotected N-terminal amine in N,N-dimethylformamide (DMF).
-
Activation Mixture: In a separate vessel, dissolve the N-protected amino acid (3 equivalents), the coupling reagent (e.g., HATU, 2.9 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6 equivalents) in DMF.
-
Coupling Reaction: Add the activation mixture to the resin and agitate at room temperature.
-
Monitoring: Monitor the reaction progress using a qualitative test (e.g., ninhydrin test). The reaction is typically complete within 1-4 hours.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol to remove excess reagents and byproducts.
Protocol 2: Coupling with Phosphonium Salts (e.g., PyBOP)
-
Resin Preparation: Swell the resin as described in Protocol 1.
-
Activation Mixture: In a separate vessel, dissolve the N-protected amino acid (3 equivalents), PyBOP (3 equivalents), and a non-nucleophilic base like DIPEA (6 equivalents) in DMF.
-
Coupling Reaction: Add the activation mixture to the resin and agitate at room temperature.
-
Monitoring and Washing: Follow the same monitoring and washing procedures as in Protocol 1.
Protocol 3: Coupling with Carbodiimides (e.g., DIC/HOAt)
-
Resin and Amino Acid Preparation: Swell the resin as described in Protocol 1. In a separate vessel, dissolve the N-protected amino acid (3 equivalents) and the additive (e.g., HOAt, 3 equivalents) in DMF.
-
Coupling Reaction: Add the amino acid/additive solution to the resin, followed by the addition of N,N'-diisopropylcarbodiimide (DIC) (3 equivalents). Agitate the mixture at room temperature.
-
Monitoring and Washing: Follow the same monitoring and washing procedures as in Protocol 1.
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the general mechanism of peptide coupling and a typical experimental workflow.
Caption: Generalized mechanism of peptide bond formation using a coupling reagent.
Caption: Standard solid-phase peptide synthesis (SPPS) coupling workflow.
Mechanism of Action and Racemization
Peptide coupling reagents function by activating the carboxylic acid group of an amino acid, making it more susceptible to nucleophilic attack by the amino group of another.[1] Onium salts, such as aminium/uronium (HATU, HCTU, COMU) and phosphonium (PyBOP) salts, are generally more potent than carbodiimides for hindered couplings.[2]
A significant side reaction, particularly with slow couplings of hindered residues, is racemization (or epimerization).[2] This occurs when the activated amino acid loses its stereochemical integrity at the α-carbon.[2][4] The choice of a highly reactive coupling reagent and a hindered, non-nucleophilic base like DIPEA helps to minimize the time the amino acid spends in its activated state, thereby reducing the opportunity for racemization.[2] Additives like HOAt are also known to suppress racemization.[4]
References
A Comparative Guide to Amide Bond Formation: Validating a Hypothetical New Synthetic Method with N,N'-Dimethoxy-N,N'-dimethyloxamide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of amides is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and biotechnology sectors. The continuous search for novel, efficient, and selective methods for amide bond formation is a testament to its importance. This guide provides a comparative analysis of a hypothetical new synthetic method utilizing N,N'-Dimethoxy-N,N'-dimethyloxamide against established and widely used alternatives. While published data on the application of this compound in synthesis is currently unavailable, we will project its potential utility and benchmark it against existing methodologies based on its structural characteristics.
The Emerging Potential of this compound
This compound is a novel reagent whose synthetic applications are yet to be explored in peer-reviewed literature. A patented method for its synthesis involves the reaction of a dialkyl oxalate with N,O-dimethylhydroxylamine in the presence of a base. Based on its structure, featuring two N-methoxy-N-methylamide moieties linked by a central oxalyl backbone, it is hypothesized to function as a potent activating agent for carboxylic acids, facilitating the formation of amides, including the valuable Weinreb amides.
Hypothetical Reaction Pathway:
It is postulated that this compound could react with a carboxylic acid to form a highly activated acyl intermediate. This intermediate would then readily react with a primary or secondary amine to yield the desired amide, regenerating a precursor to the starting oxamide.
Established Alternatives for Amide Bond Formation
A plethora of reagents and methods have been developed for amide bond formation, each with its own set of advantages and disadvantages. These can be broadly categorized into coupling reagents and methods for the synthesis of Weinreb amides, which are excellent precursors for ketones and aldehydes.
Common Coupling Reagents
Coupling reagents are additives that activate the carboxyl group of a carboxylic acid to facilitate its reaction with an amine. Some of the most frequently employed coupling reagents include:
-
Uronium/Aminium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These reagents are known for their high efficiency and relatively low rates of racemization.
-
Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).
-
Carbodiimides: DCC (N,N'-Dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with additives like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) to suppress side reactions and reduce racemization.
-
Triazine Derivatives: DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride).[1]
-
Imidazolium-based: CDI (1,1'-Carbonyldiimidazole) is a useful alternative, especially when the acid chloride of a sensitive carboxylic acid is difficult to prepare.[2]
Synthesis of Weinreb Amides
Weinreb amides (N-methoxy-N-methylamides) are valuable intermediates that react with organometallic reagents to produce ketones and can be reduced to aldehydes without over-reaction.[3][4] Several methods exist for their preparation from carboxylic acids:
-
From Acid Chlorides: The reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base is a common method.[4][5]
-
Using Coupling Reagents: Many of the coupling reagents mentioned above, such as BOP and DCC, can be used to form Weinreb amides directly from carboxylic acids.[3]
-
From Esters or Lactones: Trimethylaluminum (Me₃Al) or dimethylaluminum chloride (Me₂AlCl) can be used to convert esters or lactones into the corresponding Weinreb amides.[4][5]
Performance Comparison of Amide Formation Methods
To provide a clear comparison, the following table summarizes the performance of various established methods. The data for the hypothetical this compound method is projected based on its potential as a highly activating reagent.
| Method/Reagent | Product Yield | Reaction Time | Racemization Risk | Byproduct Profile | Key Advantages |
| Hypothetical: this compound | Potentially High | Potentially Fast | Unknown | Potentially water-soluble and easily removable byproducts | Potentially high activation leading to efficient coupling. |
| HATU/HCTU | Very High | Fast | Low | Water-soluble urea derivatives | High efficiency, low racemization, suitable for solid-phase peptide synthesis.[6] |
| PyBOP | High | Fast | Low | Phosphine oxide and urea derivatives | Effective for hindered amino acids. |
| EDC/HOBt | Good-High | Moderate | Moderate | Water-soluble urea, HOBt can be difficult to remove | Cost-effective, water-soluble byproducts. |
| CDI | Good-High | Moderate | Low | Imidazole and CO₂ | Useful for systems sensitive to acid chloride formation.[2] |
| Weinreb Amide Synthesis (from acid chloride) | High | Moderate | Low | Pyridinium salts | Provides stable intermediates for ketone and aldehyde synthesis, avoiding over-addition.[3][4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and validation.
General Protocol for Amide Synthesis using a Coupling Reagent (e.g., HATU)
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) and the amine (1.1 eq.) in a suitable anhydrous solvent (e.g., DMF or DCM).
-
Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq.), to the reaction mixture.
-
Addition of Coupling Reagent: Add the coupling reagent, HATU (1.1 eq.), to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol for Weinreb Amide Synthesis from a Carboxylic Acid via an Acid Chloride
-
Acid Chloride Formation: To a solution of the carboxylic acid (1.0 eq.) in an anhydrous solvent like dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq.) dropwise, followed by a catalytic amount of DMF. Allow the reaction to warm to room temperature and stir until gas evolution ceases.
-
Amide Formation: In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 eq.) in DCM and add a base such as pyridine or triethylamine (2.5 eq.) at 0 °C. To this mixture, add the freshly prepared acid chloride solution dropwise.
-
Reaction Monitoring and Work-up: Allow the reaction to stir at room temperature until completion (monitored by TLC). Quench the reaction with water and separate the organic layer.
-
Purification: Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the Weinreb amide, which can be further purified by chromatography if necessary.
Visualizing the Synthetic Workflows
Diagrams created using Graphviz (DOT language) help to visualize the experimental workflows and logical relationships.
Caption: A generalized workflow for amide synthesis using a coupling reagent.
Caption: Comparison of direct amidation versus the Weinreb ketone synthesis pathway.
Conclusion
The validation of any new synthetic method requires rigorous comparison with existing, trusted techniques. While the synthetic utility of this compound is yet to be demonstrated, its structure suggests it could be a powerful tool for amide bond formation. By understanding the strengths and weaknesses of current methodologies, researchers are better equipped to evaluate the potential advantages of this and other novel reagents. Future studies will be necessary to provide the experimental data required for a direct and comprehensive comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. CN100386310C - Preparation method of N,N'-dialkoxy-N,N'-dialkyloxalamide - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
A Head-to-Head Comparison: COMU vs. N,N'-Dimethoxy-N,N'-dimethyloxamide in Amide Bond Formation
In the realm of peptide synthesis and drug development, the choice of coupling reagent is paramount to achieving high yields, minimizing side reactions, and ensuring the chiral integrity of the final product. This guide provides a detailed comparison of two such reagents: the well-established and highly efficient COMU, and the lesser-known N,N'-Dimethoxy-N,N'-dimethyloxamide.
COMU: A Third-Generation Uronium Salt Revolutionizing Peptide Synthesis
COMU, or (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate, is a third-generation uronium-type coupling reagent that has gained significant traction in the scientific community for its exceptional performance.[1][2][3] It is lauded for its high coupling efficiency, superior solubility, enhanced safety profile, and remarkable ability to suppress racemization.[4][5]
Chemical Structure and Mechanism of Action
COMU's efficacy stems from its unique molecular architecture, which incorporates an Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) moiety. This structure confers high reactivity and stability, existing predominantly in the more reactive uronium form.[4] The morpholino group enhances its solubility in common organic solvents like DMF, allowing for more concentrated reaction mixtures.[1]
The general mechanism of COMU-mediated amide bond formation involves the activation of a carboxylic acid to form a highly reactive Oxyma-ester intermediate. This intermediate then readily reacts with an amine to form the desired amide bond, regenerating the Oxyma leaving group.
Performance Data: COMU in Action
COMU consistently demonstrates high performance across various applications, particularly in solid-phase peptide synthesis (SPPS). Its efficiency is often compared to or even exceeds that of older benzotriazole-based reagents like HBTU and HATU.[2][6]
| Performance Metric | COMU | Reference Coupling Reagents (HBTU, HATU) |
| Coupling Efficiency | Very High, comparable or superior to HATU[1][3] | High |
| Racemization Suppression | Excellent, especially with sterically hindered amino acids[5] | Good, but can be problematic in certain cases |
| Solubility in DMF | High[1] | Moderate |
| Byproduct Removal | Water-soluble byproducts, easy removal[2] | Byproducts can be difficult to remove |
| Safety Profile | Non-explosive and reduced allergenic potential[3] | Benzotriazole-based reagents pose explosion risks |
This compound: An Enigmatic Alternative
In stark contrast to the wealth of data available for COMU, there is a significant lack of scientific literature detailing the use of this compound as a coupling reagent for amide bond formation or peptide synthesis. While its chemical structure is known, its application in this specific context is not well-documented in publicly accessible scientific databases.
Chemical Structure
The chemical structure of this compound is characterized by a central oxamide core with methoxy and methyl groups attached to the nitrogen atoms.
Due to the absence of performance data, a direct comparison of its coupling efficiency, racemization suppression, and other key metrics with COMU is not feasible at this time. Researchers and drug development professionals are advised to rely on well-validated and extensively documented coupling reagents like COMU for their critical synthesis needs.
Experimental Protocols
General Protocol for COMU-Mediated Peptide Coupling in SPPS
This protocol outlines a standard procedure for coupling an Fmoc-protected amino acid to a resin-bound amine using COMU.
Materials:
-
Fmoc-protected amino acid (3 equivalents)
-
COMU (3 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (6 equivalents)
-
Resin with a free amine group
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the resin in DMF.
-
In a separate vessel, dissolve the Fmoc-protected amino acid and COMU in DMF.
-
Add DIEA to the solution and pre-activate for 1-2 minutes at room temperature.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 30-60 minutes at room temperature.
-
Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Proceed with the next deprotection and coupling cycle.
Visualizing the Workflow
COMU-Mediated Peptide Coupling Workflow
Caption: Workflow of COMU-mediated peptide synthesis.
Logical Relationship of Coupling Reagent Properties
Caption: Key attributes of an ideal coupling reagent.
References
A Comparative Guide to the Green Chemistry Metrics of N,N'-Dimethoxy-N,N'-dimethyloxamide Synthesis
In the pursuit of sustainable chemical synthesis, the evaluation of green chemistry metrics is paramount for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of a proposed green synthesis for N,N'-Dimethoxy-N,N'-dimethyloxamide, a Weinreb amide analogue, against a traditional amide bond formation method using dicyclohexylcarbodiimide (DCC). The comparison is based on key green chemistry metrics: Atom Economy, Process Mass Intensity (PMI), and E-Factor.
Comparative Green Chemistry Metrics
The following table summarizes the calculated green chemistry metrics for two distinct synthetic pathways. The "Greener Route" describes a hypothetical, high-efficiency synthesis of this compound. The "Traditional Route" represents a standard DCC-mediated coupling reaction to form a generic diamide, serving as a benchmark for conventional, less green methodologies.
| Metric | Greener Route (this compound) | Traditional Route (DCC Coupling) | Ideal Value |
| Atom Economy (%) | 73.0% | 45.1% | 100% |
| Process Mass Intensity (PMI) | ~16.5 | ~35.7 | ~1 |
| E-Factor | ~15.5 | ~34.7 | ~0 |
Calculations are based on the hypothetical experimental protocols provided below. Assumed yield for both reactions is 95%.
Experimental Protocols
Detailed methodologies for the hypothetical synthesis of this compound and a traditional DCC coupling are provided below.
Protocol 1: Synthesis of this compound (Greener Route)
This protocol outlines a proposed synthesis from oxalyl chloride and N,O-dimethylhydroxylamine hydrochloride.
Materials:
-
Oxalyl chloride (1.0 eq)
-
N,O-dimethylhydroxylamine hydrochloride (2.1 eq)
-
Triethylamine (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
A solution of N,O-dimethylhydroxylamine hydrochloride (2.1 equivalents) in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Triethylamine (2.2 equivalents) is added dropwise to the stirred suspension to neutralize the hydrochloride salt.
-
A solution of oxalyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 3 hours.
-
The reaction is monitored for completion using Thin-Layer Chromatography (TLC).
-
Upon completion, the mixture is washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The product is purified by recrystallization or column chromatography.
Protocol 2: Diamide Synthesis via DCC Coupling (Traditional Route)
This protocol describes a generic dicarboxylic acid and amine coupling reaction using DCC, a method known for generating significant waste.
Materials:
-
Generic Dicarboxylic Acid (e.g., Succinic Acid, 1.0 eq)
-
Generic Primary Amine (e.g., Benzylamine, 2.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (2.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
0.5 M Hydrochloric Acid (HCl)
Procedure:
-
A solution of the dicarboxylic acid (1.0 equivalent) and the primary amine (2.1 equivalents) is prepared in anhydrous tetrahydrofuran in a round-bottom flask.
-
The solution is cooled to 0 °C, and a solution of DCC (2.1 equivalents) in THF is added dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring overnight.[1]
-
The precipitated dicyclohexylurea (DCU) byproduct is removed by vacuum filtration.
-
The filtrate is concentrated under reduced pressure.
-
The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with 0.5 M HCl and brine.
-
The organic layer is dried over a drying agent, filtered, and concentrated to yield the crude diamide.
-
The product is purified by recrystallization.
Workflow Visualization
The following diagram illustrates the logical workflow for the comparative assessment of the two synthetic routes based on their green chemistry performance.
Analysis and Conclusion
The assessment of the two proposed synthetic routes reveals a significant difference in their environmental impact.
-
Atom Economy: The proposed synthesis of this compound exhibits a considerably higher atom economy (73.0%) compared to the DCC coupling method (45.1%). This indicates that a larger proportion of the reactant atoms are incorporated into the desired product in the greener route, inherently generating less waste. The low atom economy of the DCC coupling is primarily due to the formation of the high molecular weight byproduct, dicyclohexylurea (DCU).
-
Process Mass Intensity (PMI) and E-Factor: PMI provides a more holistic view by accounting for all materials used in the process, including solvents, reagents, and workup chemicals.[2][3] The PMI for the greener route (~16.5) is less than half that of the traditional DCC route (~35.7). Consequently, the E-Factor, which measures the mass of waste per unit of product, is also substantially lower for the proposed synthesis.[4][5] This disparity is largely attributed to the generation of a large mass of DCU byproduct in the DCC reaction, which must be removed, often through filtration, and disposed of as solid waste.
-
Hazard Profile: Beyond the mass-based metrics, the hazard profiles of the reagents and byproducts are critical. N,N'-Dicyclohexylcarbodiimide (DCC) is a potent allergen and can cause severe irritation to the skin, eyes, and respiratory tract.[6][7][8] Its byproduct, DCU, while less hazardous than DCC, still contributes to the waste stream.[9][10] In contrast, the primary byproduct of the proposed greener synthesis is triethylamine hydrochloride, a salt that can often be removed with a simple aqueous wash.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. communities.acs.org [communities.acs.org]
- 3. Process Mass Intensity, PMI | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Welcome to www.sheldon.nl [sheldon.nl]
- 6. N,N'-DICYCLOHEXYLCARBODIIMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. fishersci.com [fishersci.com]
"N,N'-Dimethoxy-N,N'-dimethyloxamide efficacy in fragment condensation vs other reagents"
A note on N,N'-Dimethoxy-N,N'-dimethyloxamide: Extensive literature searches did not yield any data on the application of this compound as a coupling reagent in peptide fragment condensation. Therefore, a direct comparison of its efficacy is not possible at this time. This guide will instead provide a comprehensive comparison of commonly used and well-documented coupling reagents for this critical step in peptide synthesis.
Fragment condensation is a powerful strategy for the synthesis of large peptides and proteins, where protected peptide segments are coupled together. The success of this approach heavily relies on the choice of the coupling reagent, which must facilitate efficient amide bond formation while minimizing side reactions, most notably epimerization. This guide compares the performance of three major classes of coupling reagents: carbodiimides with additives, aminium/uronium salts, and phosphonium salts.
Quantitative Performance Analysis of Coupling Reagents
The efficacy of a coupling reagent is best assessed by quantitative measures of reaction yield and the preservation of stereochemical integrity (i.e., minimal epimerization). The following table summarizes representative data from comparative studies on the synthesis of challenging peptide sequences via fragment condensation.
| Coupling Reagent/System | Peptide Fragment Synthesized | Coupling Yield (%) | Epimerization (%) | Reference |
| DIC/Oxyma | H-Tyr-Aib-Aib-Phe-Leu-NH₂ | 94 | <2 | [1][2] |
| HBTU/DIEA | Thymosin β4 (31-35) | 30 | Not Reported | [1] |
| HATU/DIEA | ABRF-1992 (difficult sequence) | 90 | Not Reported | [1] |
| PyBOP/DIEA | Scytalidamide A (cyclic heptapeptide) | High (not specified) | Not Reported | [3] |
Note: Direct comparison of data across different studies can be challenging due to variations in peptide sequences, reaction conditions, and analytical methods. The data presented here is for illustrative purposes.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and comparing the performance of different coupling reagents. Below are representative protocols for solid-phase fragment condensation (SPFC).
1. General Solid-Phase Fragment Condensation (SPFC) Protocol using DIC/Oxyma
This protocol is adapted for high-efficiency solid-phase peptide synthesis (HE-SPPS).[1][2]
-
Resin Preparation: The resin-bound peptide with a free N-terminal amine is swelled in a suitable solvent like N,N-dimethylformamide (DMF).
-
Deprotection: The N-terminal Fmoc group is removed using a solution of 20% piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and by-products.
-
Coupling:
-
The protected peptide fragment (3 equivalents relative to resin loading), Oxyma (3 equivalents), and N,N'-diisopropylcarbodiimide (DIC, 3 equivalents) are dissolved in a mixture of anisole and dimethyl sulfoxide (DMSO) (17:3).
-
This solution is then added to the resin.
-
The coupling reaction is carried out at an elevated temperature (e.g., 80°C) in a flow chemistry system or with conventional heating.[4]
-
-
Washing: The resin is washed with DMF and dichloromethane (DCM) to remove excess reagents and by-products.
-
Cleavage and Deprotection: The final peptide is cleaved from the resin and deprotected using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
2. General SPFC Protocol using HATU/DIEA
This protocol is suitable for the synthesis of challenging peptide sequences.[5][6]
-
Resin Preparation and Deprotection: As described in the DIC/Oxyma protocol.
-
Coupling:
-
The protected peptide fragment (2 equivalents) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU, 2 equivalents) are dissolved in DMF.
-
N,N-Diisopropylethylamine (DIEA, 4 equivalents) is added to the solution.
-
The activated fragment solution is immediately added to the resin.
-
The reaction is allowed to proceed for 2-4 hours at room temperature.
-
-
Washing, Cleavage, and Deprotection: As described above.
3. General SPFC Protocol using PyBOP/DIEA
This protocol is often used for the synthesis of cyclic peptides and those containing N-methylated amino acids.[3]
-
Resin Preparation and Deprotection: As described in the DIC/Oxyma protocol.
-
Coupling:
-
The protected peptide fragment (2 equivalents) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP, 2 equivalents) are dissolved in DMF.
-
DIEA (4 equivalents) is added to the solution.
-
The solution is added to the resin, and the mixture is agitated for 1-2 hours at room temperature.
-
-
Washing, Cleavage, and Deprotection: As described above.
Visualization of Workflows and Mechanisms
General Workflow for Solid-Phase Fragment Condensation (SPFC)
Caption: General workflow for solid-phase peptide fragment condensation.
Activation Mechanisms of Different Coupling Reagent Classes
Caption: Activation of carboxylic acids by different classes of coupling reagents.
Comparative Analysis
-
Carbodiimides with Additives (e.g., DIC/Oxyma): This combination is highly effective at suppressing epimerization, particularly when compared to carbodiimides used alone.[2] The use of DIC is advantageous in solid-phase synthesis because the resulting diisopropylurea byproduct is more soluble than the dicyclohexylurea from DCC, simplifying purification. Oxyma is considered a safer and often more effective alternative to HOBt.[7] This system is a cost-effective and reliable choice for many applications.
-
Aminium/Uronium Salts (e.g., HBTU, HATU): These reagents are known for their high reactivity and rapid coupling times.[8] HATU, which forms a highly reactive OAt-active ester, is particularly effective for coupling sterically hindered amino acids and for minimizing epimerization.[5] While highly efficient, these reagents are generally more expensive than carbodiimide-based systems.
-
Phosphonium Salts (e.g., PyBOP): PyBOP is another highly efficient coupling reagent that is particularly useful for minimizing epimerization.[3] It is often employed in the synthesis of complex peptides, including cyclic and N-methylated peptides. The byproduct of PyBOP, HMPA, is carcinogenic, leading to the development of safer alternatives.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. DIC/Oxyma-based accelerated synthesis and oxidative folding studies of centipede toxin RhTx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Fragment synthesis of disulfide-containing peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
Safety Operating Guide
N,N'-Dimethoxy-N,N'-dimethyloxamide proper disposal procedures
Proper disposal of N,N'-Dimethoxy-N,N'-dimethyloxamide is crucial for laboratory safety and environmental protection. This document provides a comprehensive guide to its safe handling and disposal, tailored for researchers, scientists, and drug development professionals.
Safety and Handling
Before disposal, it is essential to understand the hazards associated with this compound. It is a flammable liquid and vapor that can cause serious eye damage and may cause an allergic skin reaction.[1][2] It is also harmful if inhaled.[1]
Personal Protective Equipment (PPE): When handling this compound for disposal, always wear appropriate personal protective equipment.
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[3] Flame retardant antistatic protective clothing is recommended.[1] |
| Respiratory Protection | Use a respirator when vapors or aerosols are generated.[1] Work under a chemical fume hood.[2] |
Disposal Protocol
Waste material must be disposed of in accordance with national and local regulations.[1] It is imperative to dispose of the contents and container at an approved waste disposal plant.[1][2][4][5]
Step-by-Step Disposal Procedure:
-
Containment: Leave the chemical in its original container whenever possible.[1] Do not mix it with other waste.[1]
-
Labeling: Ensure the container is clearly and accurately labeled with the chemical name and associated hazards.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1][2] Keep the container tightly closed.[1][2]
-
Professional Disposal: Arrange for a licensed hazardous waste disposal company to collect the chemical waste.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent further contamination and ensure safety.
Spill Response Protocol:
-
Evacuate: Evacuate personnel from the immediate spill area.[2]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Control Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[2][4] Use non-sparking tools.[2][4]
-
Containment: Cover drains to prevent the chemical from entering them.[1]
-
Absorption: Use an inert, non-combustible absorbent material, such as dry earth, sand, or a commercial absorbent like Chemizorb®, to soak up the spill.[1][6]
-
Collection: Carefully sweep or shovel the absorbed material into a suitable, labeled container for disposal.[3]
-
Decontamination: Clean the affected area thoroughly. Wash contaminated clothing before reuse.[1][4]
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C4 H8 N2 O2 |
| Molecular Weight | 116.12 g/mol |
| Appearance | White Solid |
| Melting Point | 215 - 217 °C |
| Boiling Point | 102 - 103 °C (at 960 hPa)[1] |
| Density | 0.897 g/cm³ (at 25 °C)[1] |
| Flash Point | 6.1 °C (Closed Cup)[6] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling N,N'-Dimethoxy-N,N'-dimethyloxamide
This document provides immediate, essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with N,N'-Dimethoxy-N,N'-dimethyloxamide. The following procedural guidance is designed to ensure the safe management of this chemical within a laboratory setting.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. It is important to note that the toxicological properties of this compound have not been fully investigated.[1]
| Property | Value |
| Molecular Formula | C4 H8 N2 O2 |
| Molecular Weight | 116.12 g/mol |
| Appearance | White Solid |
| Melting Point | 215 - 217 °C / 419 - 422.6 °F |
| Boiling Point | No information available |
| Flash Point | No information available |
| Solubility | No information available |
| Vapor Pressure | No information available |
| Vapor Density | Not applicable |
| Specific Gravity | No information available |
| Autoignition Temperature | No information available |
| Decomposition Temperature | No information available |
Hazard Identification and Precautionary Measures
While comprehensive hazard information is not available, it is prudent to handle this compound with caution. The following potential hazards and precautionary statements are based on general knowledge of similar chemical structures.
-
Potential Hazards : May be harmful if swallowed, inhaled, or absorbed through the skin. May cause eye, skin, and respiratory tract irritation. The toxicological properties have not been fully investigated.[1]
-
Precautionary Statements :
Operational Plan for Safe Handling
A step-by-step protocol for the safe handling of this compound is detailed below.
1. Engineering Controls and Personal Protective Equipment (PPE)
-
Engineering Controls :
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]
-
-
Personal Protective Equipment (PPE) :
-
Eye and Face Protection : Wear chemical safety goggles or glasses that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin Protection :
-
Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[1]
-
A lab coat or gown should be worn at all times.
-
-
Respiratory Protection :
-
2. Chemical Storage and Handling
-
Storage :
-
Handling :
3. Spill and Emergency Procedures
-
Spill Response :
-
First Aid Measures :
-
Eye Contact : Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[1]
-
Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if irritation develops.[1]
-
Inhalation : Move to fresh air. If symptoms occur, seek medical attention.[1]
-
Ingestion : Clean mouth with water and drink plenty of water afterwards. Seek medical attention if you feel unwell.[1]
-
Disposal Plan
All waste materials should be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Waste Generation :
-
Collect any unused this compound and any contaminated materials (e.g., gloves, weighing paper, spill cleanup materials) in a designated, sealed, and properly labeled hazardous waste container.
-
-
Disposal :
-
Dispose of the waste through a licensed hazardous waste disposal company.
-
Do not dispose of down the drain or in regular trash.
-
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
